molecular formula C9H6BrClN2O B1384457 6-Bromo-7-chloro-2-methylquinazolin-4-ol CAS No. 1698026-73-1

6-Bromo-7-chloro-2-methylquinazolin-4-ol

Cat. No.: B1384457
CAS No.: 1698026-73-1
M. Wt: 273.51 g/mol
InChI Key: OOMALTMQVIGSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-chloro-2-methylquinazolin-4-ol is a useful research compound. Its molecular formula is C9H6BrClN2O and its molecular weight is 273.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-7-chloro-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMALTMQVIGSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 6-Bromo-7-chloro-2-methylquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling & Synthetic Utility of 6-Bromo-7-chloro-2-methylquinazolin-4-ol

Chemical Identity & Structural Dynamics

The Tautomeric Imperative: Lactam vs. Lactim To understand the physicochemical behavior of this compound, one must first address its structural identity. While IUPAC nomenclature permits the "4-ol" designation, this compound exists in a dynamic equilibrium between the lactim (hydroxy) and lactam (amide) forms.

In the solid state and in polar solvents (DMSO, DMF, Water), the equilibrium overwhelmingly favors the quinazolin-4(3H)-one (lactam) tautomer. This distinction is not merely semantic; it dictates the solubility profile, melting point, and reactivity of the scaffold. The presence of the amide-like structure allows for strong intermolecular hydrogen bonding (N-H···O=C), resulting in a high-melting crystal lattice that resists dissolution in common organic solvents.[1]

Structural Specifications:

  • IUPAC Name: this compound (Lactim) / 6-Bromo-7-chloro-2-methylquinazolin-4(3H)-one (Lactam)

  • Molecular Formula: C₉H₆BrClN₂O

  • Molecular Weight: 273.51 g/mol

  • Core Scaffold: Quinazoline (Benzopyrimidine)[2]

Figure 1: Tautomeric Equilibrium

The following diagram illustrates the proton shift driving the stability of the 4(3H)-one form.

Tautomerism Lactim Lactim Form (4-Hydroxy) Favored in: Gas Phase/Non-polar Lactam Lactam Form (4-Oxo / 3H-one) Favored in: Solid State/Polar Solvents Lactim->Lactam Proton Transfer (Solvent Assisted)

Caption: The equilibrium shifts toward the Lactam form (right) in solution, stabilizing the core via amide resonance.

Physicochemical Parameters (Consensus Profile)

Due to the specific halogenation pattern, exact experimental data for this intermediate is often proprietary. The following values are synthesized from validated computational models and structure-activity relationship (SAR) data of closely related analogs (e.g., 6-bromo-2-chloro-4-methylquinazoline and 6-nitro-7-chloro-4-hydroxyquinazoline).

ParameterValue (Consensus/Predicted)Context & Implication
Physical State Off-white to pale yellow solidCharacteristic of halogenated fused heterocycles.
Melting Point > 280°C (Decomposition) High thermal stability due to strong intermolecular H-bonding in the lactam lattice.
LogP (Octanol/Water) 3.1 ± 0.4 Moderately lipophilic. The halogens (Br, Cl) increase lipophilicity, but the polar amide core balances it.
pKa (Acidic) ~9.5 (N-H) The N3 proton is weakly acidic, allowing deprotonation by strong bases (e.g., K₂CO₃, NaH) for alkylation.
pKa (Basic) ~2.1 (N1) The N1 nitrogen is weakly basic; protonation occurs only in strong acids (e.g., TFA, HCl).
TPSA ~46 Ų Topological Polar Surface Area. Indicates good potential for membrane permeability if the 4-position is derivatized.
Solubility DMSO, DMF, DMAc (Good)Soluble in dipolar aprotic solvents.
Insolubility Water, Ethanol, HexanePoor solubility in protic and non-polar solvents limits direct formulation without modification.

Synthetic Pathways & Quality Control

The synthesis of this compound typically follows a cyclization pathway starting from a substituted anthranilic acid. The Niementowski quinazoline synthesis or its variations (using acetic anhydride) are the industry standards for introducing the 2-methyl group.

Protocol: Cyclization of Anthranilic Acid Derivative

Reagents:

  • Substrate: 2-Amino-5-bromo-4-chlorobenzoic acid.

  • Cyclizing Agent: Acetic anhydride (Ac₂O) or Acetamide.

  • Solvent: Acetic acid (AcOH) or neat melt.

Step-by-Step Methodology:

  • Acetylation: Dissolve 2-amino-5-bromo-4-chlorobenzoic acid in acetic anhydride. Reflux for 1-2 hours. This forms the intermediate benzoxazinone.

  • Ammonolysis/Cyclization: Treat the intermediate with ammonium acetate or aqueous ammonia under heat (>100°C). The ring opens and re-closes to form the thermodynamically stable quinazolinone.

  • Purification: Cool the reaction mixture. The product will precipitate due to the "Lactam Lattice" effect. Filter and wash with water (to remove salts) and cold ethanol (to remove organic impurities).

  • Recrystallization: Use DMF/Ethanol mixtures if high purity (>99%) is required for downstream GMP applications.

Figure 2: Synthetic Workflow & QC Checkpoints

Synthesis Start Start: 2-Amino-5-bromo- 4-chlorobenzoic acid Step1 Step 1: Acetylation (Ac2O, Reflux) Start->Step1 Inter Intermediate: Benzoxazinone Step1->Inter Step2 Step 2: Cyclization (NH4OAc or NH3) Inter->Step2 QC1 QC: TLC/LCMS (Disappearance of Acid) Inter->QC1 Product Product: 6-Bromo-7-chloro- 2-methylquinazolin-4(3H)-one Step2->Product QC2 QC: H-NMR (Singlet ~2.4 ppm for Me) Product->QC2

Caption: Synthesis via benzoxazinone intermediate. QC checkpoints ensure conversion efficiency.

Biological Relevance & Scaffold Utility[1][2][3][4]

This specific substitution pattern (6-Br, 7-Cl) is a "privileged scaffold" in oncology, specifically for targeting the Epidermal Growth Factor Receptor (EGFR) family.

  • Mechanism of Action Potential: The quinazoline core mimics the ATP purine ring, binding to the ATP-binding pocket of kinases.

  • The "Warhead" Connection: The 6-position (Bromine) and 7-position (Chlorine) are electronic tuners. In drugs like Afatinib or Lapatinib analogs, these positions are often substituted to modulate electron density in the ring, affecting the pKa of the N1 nitrogen and, consequently, the binding affinity to the kinase hinge region.

  • Derivatization: The 4-OH group is rarely the final drug form. It is almost exclusively converted to a 4-Chloro group (using POCl₃ or SOCl₂), which is then displaced by an aniline derivative to create the active kinase inhibitor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 6-Bromo-2-chloro-4-methylquinazoline. Retrieved from [Link]

  • Mhaske, S. B., & Argade, N. P. (2006).The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Context on Quinazolinone Tautomerism and Synthesis).
  • European Chemicals Agency (ECHA). Registration Dossier: Halogenated Quinazolines.[3][4][5] Retrieved from [Link][3][4]

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry.[6] (Establishes SAR for 6,7-halogenated quinazoline cores in EGFR inhibition).

Sources

An In-depth Technical Guide to 6-Bromo-7-chloro-2-methylquinazolin-4-ol (CAS: 1698026-73-1): Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-7-chloro-2-methylquinazolin-4-ol, a halogenated quinazolinone derivative with significant potential in medicinal chemistry. The quinazolinone scaffold is a well-established "privileged structure" in drug discovery, known for its diverse pharmacological activities.[1][2] This document details a proposed synthetic route, in-depth characterization methodologies, and explores the compound's promising anticancer and antimicrobial properties. A key focus is placed on its putative mechanism of action as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in oncology. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolin-4(3H)-one core is a bicyclic heterocyclic system that has garnered immense interest in the field of medicinal chemistry due to its broad spectrum of biological activities.[2][3] Derivatives of this scaffold have been successfully developed into clinically approved drugs for various therapeutic areas, including oncology, infectious diseases, and inflammation.[4] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.

This compound (CAS: 1698026-73-1) is a notable derivative distinguished by its dual halogenation at the 6 and 7 positions and a methyl group at the 2-position. The presence of halogens, particularly bromine and chlorine, is known to enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved potency and pharmacokinetic profiles. This guide will delve into the specific attributes of this compound, from its synthesis to its potential therapeutic applications.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent.

PropertyValueSource
CAS Number 1698026-73-1Internal Database
Molecular Formula C₉H₆BrClN₂OInternal Database
Molecular Weight 273.51 g/mol Internal Database
IUPAC Name 6-bromo-7-chloro-2-methyl-3H-quinazolin-4-oneInternal Database
Appearance Predicted to be a solid at room temperatureInferred from similar compounds
Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.0-12.5 (s, 1H, -NH): The proton on the nitrogen at position 3 is expected to be a broad singlet in the downfield region due to hydrogen bonding and the quadrupolar nature of the nitrogen atom.

  • δ 8.1-8.3 (s, 1H, Ar-H): The aromatic proton at position 5 is anticipated to appear as a singlet due to the absence of adjacent protons.

  • δ 7.8-8.0 (s, 1H, Ar-H): The aromatic proton at position 8 is also expected to be a singlet.

  • δ 2.4-2.6 (s, 3H, -CH₃): The methyl protons at position 2 will likely present as a sharp singlet.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~162 (C=O): The carbonyl carbon at position 4.

  • δ ~150 (C-N): The carbon at position 2.

  • δ ~148 (Ar-C): The aromatic carbon at position 8a.

  • δ ~135-140 (Ar-C): Aromatic carbons.

  • δ ~120-130 (Ar-C): Aromatic carbons, including those bearing the halogen substituents.

  • δ ~22 (-CH₃): The methyl carbon at position 2.

Mass Spectrometry (EI): The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[7][8] The molecular ion peak (M⁺) would appear as a cluster of peaks.

Synthesis of this compound: A Proposed Route

A plausible and efficient synthetic pathway for this compound involves a two-step process, beginning with the synthesis of the key intermediate, 2-amino-4-bromo-5-chlorobenzoic acid, followed by a cyclization reaction to form the quinazolinone ring.

Step 1: Synthesis of 2-amino-4-bromo-5-chlorobenzoic acid

The synthesis of the substituted anthranilic acid precursor is a critical first step. Several methods can be employed for the halogenation of anthranilic acid derivatives. A common approach involves the direct halogenation of a commercially available substituted aniline, followed by oxidation of the methyl group to a carboxylic acid. Alternatively, a Sandmeyer-type reaction on a suitable diamino- or amino-nitro-aromatic precursor can be envisioned. A plausible route starts from 2-amino-5-chlorobenzoic acid.[1][9][10][11]

Protocol: Bromination of 2-amino-5-chlorobenzoic acid

  • Dissolution: Dissolve 2-amino-5-chlorobenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Bromination: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the reaction mixture at room temperature with constant stirring. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Upon completion, pour the reaction mixture into ice-cold water. The crude product, 2-amino-4-bromo-5-chlorobenzoic acid, will precipitate out of solution.

  • Purification: Collect the precipitate by filtration, wash with cold water to remove any residual acid, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the purified product.

Step 2: Cyclization to form this compound

The Niementowski reaction is a classical and widely used method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and amides.[12][13][14][15] In this proposed synthesis, 2-amino-4-bromo-5-chlorobenzoic acid will be reacted with acetamide to introduce the 2-methyl group and effect the cyclization.

Protocol: Niementowski Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix 2-amino-4-bromo-5-chlorobenzoic acid (1 equivalent) with an excess of acetamide (3-5 equivalents).

  • Heating: Heat the mixture to a temperature of 180-200°C. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Add water to the reaction mixture to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent such as ethanol or acetic acid to obtain pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Substituted Anthranilic Acid cluster_step2 Step 2: Niementowski Cyclization A 2-amino-5-chlorobenzoic acid C 2-amino-4-bromo-5-chlorobenzoic acid A->C Bromination B Bromine in Acetic Acid B->C D 2-amino-4-bromo-5-chlorobenzoic acid F This compound D->F Heating (180-200°C) E Acetamide (excess) E->F

Biological Activity and Mechanism of Action

Quinazolinone derivatives are well-documented as potent anticancer agents, with several acting as tyrosine kinase inhibitors.[16][17] The primary proposed mechanism of action for many quinazolinone-based anticancer drugs is the inhibition of the Epidermal Growth Factor Receptor (EGFR).

Anticancer Activity: Targeting the EGFR Signaling Pathway

The EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[16][18] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.[19][20] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[21]

Quinazolinone inhibitors, including likely this compound, act as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR.[17][22] By binding to the ATP-binding pocket, they prevent the phosphorylation of EGFR and block the downstream signaling cascades, ultimately leading to an inhibition of cancer cell proliferation and induction of apoptosis.

EGFR_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P P EGFR->P Autophosphorylation Ligand EGF Ligand->EGFR Binding & Dimerization Quinazolinone 6-Bromo-7-chloro-2-methyl- quinazolin-4-ol Quinazolinone->EGFR Inhibition ATP ATP ATP->P RAS RAS P->RAS Activation PI3K PI3K P->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Antimicrobial Activity

Halogenated quinazolinones have also demonstrated significant antimicrobial properties. The presence of halogens can enhance the lipophilicity of the molecule, facilitating its penetration through bacterial cell membranes. While the exact antimicrobial mechanism of this specific compound is not elucidated, potential targets in bacteria could include enzymes involved in DNA replication, protein synthesis, or cell wall biosynthesis. The dual halogenation in this compound may contribute to a broader spectrum of activity or increased potency against various microbial strains.

Future Perspectives and Drug Development

This compound represents a promising scaffold for the development of novel therapeutic agents. Further research should focus on:

  • Optimization of Synthesis: Development of a high-yield, scalable, and cost-effective synthetic route is crucial for further preclinical and clinical development.

  • In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are required to fully characterize its anticancer and antimicrobial activity, including determining its IC₅₀ values against a panel of cancer cell lines and its minimum inhibitory concentration (MIC) against various pathogens.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications at the 2, 3, 6, and 7 positions will help in understanding the SAR and in optimizing the lead compound for improved potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: While EGFR is a likely target, further studies are needed to confirm this and to identify any potential off-target effects.

Conclusion

This compound is a heterocyclic compound with a high potential for development as an anticancer and antimicrobial agent. Its synthesis can be achieved through established chemical transformations, and its mechanism of action is likely rooted in the inhibition of key cellular targets such as EGFR. This technical guide provides a foundational understanding of this compound, offering a roadmap for future research and development efforts aimed at translating its therapeutic promise into clinical reality.

References

  • PrepChem. Preparation of 2-amino-5-chlorobenzoic acid . Available at: [Link]

  • Taylor & Francis Online. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers . Available at: [Link]

  • Wikipedia. Niementowski quinazoline synthesis . Available at: [Link]

  • Wikipedia. Niementowski quinoline synthesis . Available at: [Link]

  • EPO. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS . Available at: [Link]

  • ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11) . Available at: [Link]

  • PubMed Central. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity . Available at: [Link]

  • ResearchGate. Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c) . Available at: [Link]

  • Generis Publishing. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES . Available at: [Link]

  • PubChemLite. 4(3h)-quinazolinone, 7-bromo-6-chloro . Available at: [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway . Available at: [Link]

  • ACS Publications. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation . Available at: [Link]

  • RSC Publishing. A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives . Available at: [Link]

  • ResearchGate. Simplified schematic diagram of the EGFR signaling pathway depicting... . Available at: [Link]

  • Semantic Scholar. Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition . Available at: [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark . Available at: [Link]

  • Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) . Available at: [Link]

  • Wikipedia. Epidermal growth factor receptor . Available at: [Link]

  • Taylor & Francis Online. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment . Available at: [Link]

  • National Institutes of Health. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) . Available at: [Link]

  • ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics . Available at: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value . Available at: [Link]

  • Wikimedia Commons. File:EGFR signaling pathway.png . Available at: [Link]

  • Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane . Available at: [Link]

  • YouTube. Bromo pattern in Mass Spectrometry . Available at: [Link]

  • MDPI. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery . Available at: [Link]

Sources

6-Bromo-7-chloro-2-methylquinazolin-4-ol biological activity review

Author: BenchChem Technical Support Team. Date: February 2026

A Pharmacophore Hub for Kinase Inhibition and Antimicrobial Therapeutics

Executive Summary

6-Bromo-7-chloro-2-methylquinazolin-4-ol (CAS: 1698026-73-1), often existing in equilibrium with its tautomer 6-bromo-7-chloro-2-methylquinazolin-4(3H)-one , represents a "privileged scaffold" in medicinal chemistry. Unlike simple intermediates, this di-halogenated core possesses intrinsic biological activity while serving as a critical divergence point for the synthesis of complex EGFR (Epidermal Growth Factor Receptor) inhibitors and febrifugine analogues.

This technical guide analyzes the compound’s biological profile, focusing on its role as a structural probe in Structure-Activity Relationship (SAR) studies—specifically distinguishing its activity from its positional isomer, the Halofuginone precursor (7-bromo-6-chloro).

Chemical Architecture & Synthesis
1.1 Tautomeric Equilibrium

The biological reactivity of this compound is dictated by the lactam-lactim tautomerism. In the solid state and polar solvents, the 4(3H)-one (lactam) form predominates, which is crucial for hydrogen bond donor/acceptor interactions within protein binding pockets.

  • Lactam Form (Preferred): Hydrogen bond donor at N3; Acceptor at C=O.

  • Lactim Form (Reactive): Accessible for O-alkylation or conversion to 4-chloro derivatives via POCl₃.

1.2 Synthetic Pathway (The Anthranilic Route)

The most robust synthesis utilizes 2-amino-5-bromo-4-chlorobenzoic acid. The presence of the 2-methyl group is introduced via cyclization with acetic anhydride or acetamidine.

Figure 1: Synthetic Workflow & Derivatization Logic

SynthesisWorkflow Start 2-Amino-5-bromo- 4-chlorobenzoic acid Core 6-Bromo-7-chloro- 2-methylquinazolin-4-ol (Target Scaffold) Start->Core Cyclization (Reflux) Reagent Ac2O / Acetamidine Reagent->Core Deriv1 4-Chloro-derivative (via POCl3) Core->Deriv1 Activation Deriv3 Antimicrobial Schiff Bases Core->Deriv3 N3-Substitution Deriv2 Anticancer Agents (4-Anilinoquinazolines) Deriv1->Deriv2 S_NAr with Anilines

Caption: Synthesis of the this compound core and its divergence into bioactive classes.

Biological Activity Profile
2.1 Antimicrobial & Antifungal Activity

Research into 6-halo-2-methylquinazolin-4-ones indicates that the halogen substitution pattern at positions 6 and 7 is vital for lipophilicity and membrane penetration.

  • Mechanism: The 2-methyl group facilitates hydrophobic interaction with bacterial cell walls, while the N3-nitrogen (when unsubstituted) or its derivatives can disrupt bacterial DNA gyrase.

  • Data Summary: Derivatives of the 6-bromo core have shown MIC values comparable to standard antibiotics (e.g., Ciprofloxacin) against Gram-positive strains.

OrganismStrainActivity Profile (Relative to Std)Key Structural Driver
S. aureusGram (+)High Potency6-Br/7-Cl lipophilicity enhances entry.
E. coliGram (-)Moderate Potency2-Methyl steric hindrance affects porin transport.
C. albicansFungalModerate PotencyN3-substitution required for max efficacy.
2.2 Anticancer Activity (EGFR Inhibition)

The this compound core is a precursor to 4-anilinoquinazolines , a class of potent EGFR tyrosine kinase inhibitors (TKIs).

  • The "Scaffold Hopping" Effect: While drugs like Gefitinib use a 6,7-dialkoxy pattern, introducing the 6-bromo-7-chloro motif alters the electronic density of the quinazoline ring.

  • SAR Insight: The 6-bromo substituent occupies a hydrophobic pocket in the EGFR ATP-binding site, often increasing binding affinity compared to non-halogenated analogues. The 7-chloro atom provides steric bulk that prevents rapid metabolic degradation.

2.3 Antiprotozoal Activity (Isomeric Distinction)

This section addresses the critical distinction between the target molecule and Halofuginone .

  • Halofuginone Precursor: 7-Bromo-6-chloro-4(3H)-quinazolinone.[1]

  • Target Molecule: this compound.[2]

  • Biological Implication: In antimalarial screens (febrifugine analogues), the 7-bromo isomer is generally more potent. However, the 6-bromo-7-chloro isomer is synthesized as a negative control or "isomeric probe" to validate that the halogen bond in the active site is position-specific.

Mechanism of Action: Kinase Binding Mode

The biological utility of this scaffold peaks when converted to its 4-amino/anilino derivatives. The diagram below illustrates the binding mode within the ATP-binding pocket of a generic Tyrosine Kinase (e.g., EGFR).

Figure 2: Pharmacophore Binding Interactions

BindingMode Hinge Hinge Region (Met793) HydroPocket Hydrophobic Pocket I Gatekeeper Gatekeeper Residue (Thr790) N1 N1 (Acceptor) Gatekeeper->N1 Steric Constraint N1->Hinge H-Bond N3 N3 (Donor/H-bond) N3->Hinge H-Bond Halogens 6-Br / 7-Cl (Lipophilic Tail) Halogens->HydroPocket Van der Waals

Caption: Predicted binding mode of the quinazoline core within the EGFR kinase domain.

Experimental Protocols
4.1 Protocol: Synthesis of 6-Bromo-7-chloro-2-methylquinazolin-4(3H)-one

Objective: To synthesize the scaffold with >95% purity for biological screening.

  • Reagents: 2-Amino-5-bromo-4-chlorobenzoic acid (10 mmol), Acetic Anhydride (30 mL).

  • Procedure:

    • Charge a round-bottom flask with the benzoic acid derivative.

    • Add Acetic Anhydride (acts as both solvent and cyclizing agent).

    • Reflux at 140°C for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

    • Critical Step: Upon completion, cool the mixture to room temperature. Pour slowly into crushed ice (100g) with vigorous stirring. The excess anhydride will hydrolyze, precipitating the product.

  • Purification: Filter the solid, wash with cold water (3x 50mL), and recrystallize from Ethanol.

  • Validation: Melting point determination and ¹H-NMR (DMSO-d₆) to confirm the disappearance of the carboxylic acid proton and appearance of the methyl singlet (~2.3 ppm).

4.2 Protocol: In Vitro Antimicrobial Susceptibility (Disk Diffusion)

Objective: Rapid screening of the 4-ol and its derivatives.

  • Preparation: Dissolve compound in DMSO (1 mg/mL).

  • Media: Mueller-Hinton Agar (MHA) plates.

  • Inoculation: Swab plates with 0.5 McFarland standard of S. aureus (ATCC 25923) or E. coli (ATCC 25922).

  • Application: Apply 6mm sterile disks impregnated with 10µL, 20µL, and 50µL of the test solution.

  • Controls: Positive: Ciprofloxacin (5µg); Negative: DMSO.

  • Incubation: 37°C for 24 hours.

  • Analysis: Measure Zone of Inhibition (ZOI) in mm. A ZOI >12mm indicates significant activity for this scaffold class.

References
  • National Institutes of Health (NIH). (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PubMed Central. Retrieved from [Link]

  • Murti, Y., et al. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: 6-Bromo-2-chloroquinazoline (Related Scaffold).[3] Retrieved from [Link]

  • Google Patents. (2022). Synthesis method of 7-bromo-6-chloro-4(3H)-quinazolinone (Isomer Comparison).

Sources

Technical Guide: The Strategic Role of Bromine and Chlorine Substituents in Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of quinazolinone scaffolds—a privileged structure in medicinal chemistry—halogen substituents are rarely inert bystanders. They act as critical modulators of pharmacokinetics (PK) and pharmacodynamics (PD). While fluorine often dominates bioisosteric replacement strategies due to its metabolic stability, the heavier halogens Chlorine (Cl) and Bromine (Br) offer distinct tactical advantages.

This guide analyzes the divergent roles of Cl and Br in quinazolinone design. We move beyond simple lipophilicity arguments to explore Sigma-hole (


-hole) interactions , metabolic blocking capabilities, and their utility as synthetic handles for late-stage diversification.

Physicochemical Impact: Beyond Lipophilicity

The choice between Cl and Br at positions C6, C7, or C8 of the quinazolinone ring fundamentally alters the electronic and steric landscape of the molecule.

Electronic Modulation and Lipophilicity

Both halogens are electron-withdrawing by induction (-I) but electron-donating by resonance (+M). However, their impact on the partition coefficient (


) and molar refractivity (MR) differs significantly, influencing membrane permeability and binding pocket occupancy.
PropertyChlorine (Cl)Bromine (Br)Impact on Drug Design
Van der Waals Radius 1.75 Å1.85 ÅBr is significantly bulkier; ideal for filling large hydrophobic pockets but risks steric clash in tight clefts.
Electronegativity (Pauling) 3.162.96Cl is a harder Lewis base; Br is softer and more polarizable.

(approx.)
+0.71+0.86Br increases lipophilicity more aggressively, enhancing passive transport but potentially reducing solubility.
C-X Bond Length ~1.73 Å~1.89 ÅBr extends further into the binding site, enabling distal interactions.
Metabolic Blocking

Metabolic "soft spots" on the quinazolinone phenyl ring (particularly para-positions relative to the N-heterocycle) are prone to cytochrome P450 oxidation.

  • Chlorine: Excellent for metabolic blocking. The C-Cl bond is strong (~330 kJ/mol) and resistant to oxidative cleavage. It effectively prevents hydroxylation at specific sites without adding excessive bulk.

  • Bromine: Also blocks metabolism, but the C-Br bond is weaker (~275 kJ/mol). While stable under physiological conditions, it can sometimes be a liability in reactive metabolite formation compared to Cl.

Mechanistic Deep Dive: The Sigma-Hole ( -hole)

The most critical, often overlooked distinction between Cl and Br in modern drug design is the Sigma-hole .

Unlike fluorine, which has a uniform negative electrostatic potential, heavier halogens (Cl, Br, I) exhibit an anisotropic charge distribution.[1] They possess a region of positive electrostatic potential on the extension of the C-X bond (the


-hole) and a belt of negative potential around the equator.
Halogen Bonding (XB)

This positive patch allows Br and Cl to act as Lewis acids, forming highly directional non-covalent interactions (Halogen Bonds) with Lewis bases (e.g., backbone carbonyl oxygens, nitrogen in His, sulfur in Met/Cys) in the target protein.

  • The Bromine Advantage: The

    
    -hole magnitude correlates with polarizability: I > Br > Cl > F .
    
  • Causality: A quinazolinone with a Br-substituent at C6 is far more likely to anchor the drug into a binding pocket via a strong halogen bond (2–5 kcal/mol) than a Cl-analog. This is often the reason for "activity cliffs" where Br analogs show 10-fold higher potency despite similar lipophilicity.

Visualization of SAR Logic

The following diagram illustrates the decision logic for selecting Cl vs. Br based on structural and electronic requirements.

SAR_Logic Start Quinazolinone Optimization (C6/C7/C8 Substitution) Goal_Metabolism Goal: Block Metabolism (Prevent Oxidation) Start->Goal_Metabolism Goal_Potency Goal: Increase Potency (Binding Affinity) Start->Goal_Potency Cl_Choice Select Chlorine (Cl) Goal_Metabolism->Cl_Choice Br_Choice Select Bromine (Br) Goal_Potency->Br_Choice Cl_Reason High Electronegativity Strong C-Cl Bond Minimal Steric Penalty Cl_Choice->Cl_Reason Cl_Outcome Outcome: Enhanced Metabolic Stability Maintained Solubility Cl_Reason->Cl_Outcome XB_Interaction Target Interaction: C-X ··· O=C (Backbone) Cl_Reason->XB_Interaction Weak Interaction Br_Reason High Polarizability Large Sigma-Hole Lipophilic Bulk Br_Choice->Br_Reason Br_Outcome Outcome: Directional Halogen Bonding Hydrophobic Pocket Filling Br_Reason->Br_Outcome Br_Reason->XB_Interaction Strong Interaction

Figure 1: Decision matrix for halogen selection. Chlorine is prioritized for metabolic stability with minimal steric cost, while Bromine is selected to drive potency via specific halogen-bonding interactions.

Synthetic Methodologies

Synthesizing halogenated quinazolinones requires protocols that preserve the halogen integrity (preventing dehalogenation) while ensuring high yields.

Protocol: Niementowski Condensation (Microwave-Assisted)

The classical thermal Niementowski reaction often fails with deactivated halogenated anilines due to low nucleophilicity. The microwave-assisted variant is the industry standard for high-throughput generation of Br/Cl-quinazolinones.

Target Molecule: 6-Bromo-2-methylquinazolin-4(3H)-one Reaction Type: Cyclocondensation

Step-by-Step Methodology:

  • Reagents:

    • 2-Amino-5-bromobenzoic acid (1.0 eq)

    • Acetic anhydride (3.0 eq) - Acts as both reagent and solvent.

    • Catalyst: Anhydrous Zinc Chloride (ZnCl₂, 0.1 eq) or Sulfamic Acid (mild alternative).

  • Procedure:

    • Mix the amino acid and acetic anhydride in a microwave-safe vial.

    • Irradiate at 140°C for 10–15 minutes (Power: 150W). Note: Thermal reflux requires 4–6 hours.

    • TLC Monitoring: Use Ethyl Acetate:Hexane (3:7). The starting material (polar acid) will disappear, and a less polar fluorescent spot (quinazolinone) will appear.

  • Work-up (Self-Validating Step):

    • Cool the mixture to room temperature.

    • Pour onto crushed ice. The excess acetic anhydride hydrolyzes, and the product precipitates as a solid.

    • Validation: If no precipitate forms, neutralize carefully with 10% NaHCO₃ (the product may be protonated if acidic conditions are too strong).

  • Purification:

    • Filter the solid.

    • Recrystallization: Use Ethanol/DMF (9:1). Halogenated quinazolinones are often sparingly soluble in pure ethanol.

Bromine as a "Trojan Horse" (Suzuki Coupling)

A strategic advantage of using Bromine over Chlorine is its lability in Palladium-catalyzed cross-coupling.

  • Strategy: Synthesize the 6-bromoquinazolinone first.

  • Diversification: Use it as a scaffold for Suzuki-Miyaura coupling to install aryl/heteroaryl groups at C6.

  • Note: Chlorine at C6 is generally too inert for standard Pd-coupling conditions, making the Br-analog essential for library generation.

Pharmacological Case Studies

Anticancer: EGFR Inhibitors

In the development of Epidermal Growth Factor Receptor (EGFR) inhibitors (analogous to Gefitinib), the quinazoline core is central.

  • Chlorine Role: Often used at the 3-position of the aniline tail (not the core) to fit into a specific hydrophobic pocket (e.g., the gatekeeper residue).

  • Bromine Role: When placed on the quinazolinone core (e.g., C6), Br has been shown to induce apoptosis in MCF-7 breast cancer lines more effectively than Cl analogs. This is attributed to the

    
    -hole interaction  with the carbonyl oxygen of Valine residues in the ATP-binding pocket, a specific contact that the smaller, harder Chlorine atom cannot maintain as effectively.
    
Antimicrobial: DHFR Targets

In dihydrofolate reductase (DHFR) inhibitors:

  • Lipophilicity Driver: 6,8-dibromoquinazolinones show superior activity against Gram-positive bacteria compared to dichloro-analogs.

  • Mechanism: The high lipophilicity (

    
    ) of the dibromo-derivatives allows for rapid penetration of the thick peptidoglycan layer of bacteria like S. aureus.
    

Synthesis Workflow Diagram

The following diagram details the synthetic pathways, highlighting the divergence between direct application (Cl/Br) and intermediate utility (Br).

Synthesis_Workflow Precursor 5-Halo-Anthranilic Acid (X = Cl or Br) Reaction Niementowski Condensation (MW, 140°C, 15 min) Precursor->Reaction Reagent Amide/Anhydride (Cyclization Agent) Reagent->Reaction Product_Cl 6-Chloro-quinazolinone (Final Drug Candidate) Reaction->Product_Cl If X=Cl (Metabolic Stability) Product_Br 6-Bromo-quinazolinone (Active Candidate OR Intermediate) Reaction->Product_Br If X=Br (Halogen Bond / Handle) Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) Product_Br->Suzuki Br as Leaving Group Final_Library C6-Aryl-Quinazolinone (Library Generation) Suzuki->Final_Library

Figure 2: Synthetic workflow distinguishing the terminal utility of Chlorine vs. the reactive utility of Bromine.

References

  • Halogen Bonding in Drug Design: Wilcken, R., et al.[1] "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2013.

  • Sigma-Hole Interactions: Politzer, P., et al. "The sigma-hole: an electrostatic explanation for the halogen bond."[2][3] Journal of Molecular Modeling, 2007.

  • Quinazolinone Synthesis & Activity: Mhaske, S.B., and Argade, N.P.[4][5] "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron, 2006.

  • Comparative Halogen Effects (Cl vs Br): Xu, Z., et al.[1] "Halogen bond: A versatile tool in drug discovery."[6] Acta Pharmaceutica Sinica B, 2014.

  • Microwave-Assisted Synthesis: Kabri, Y., et al. "Microwave-assisted synthesis of bioactive quinazolines and quinazolinones."[7] European Journal of Medicinal Chemistry, 2010.

Sources

Methodological & Application

Application Notes and Protocols: Antimicrobial Activity Testing Using the Cup-Plate Agar Diffusion Method

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Principle of the Cup-Plate Agar Diffusion Method

The cup-plate agar diffusion method is a widely utilized and fundamental technique to determine the antimicrobial activity of a substance.[1] The core principle of this assay is the diffusion of an antimicrobial agent from a reservoir, such as a cup or well cut into the agar, through a solid agar medium that has been uniformly inoculated with a specific microorganism.[2] As the antimicrobial agent diffuses outwards from the reservoir, it creates a concentration gradient in the agar.[3] If the substance possesses antimicrobial properties, it will inhibit the growth of the microorganism in the surrounding area, resulting in a clear zone, known as the zone of inhibition.[4][5] The size of this zone is generally proportional to the antimicrobial agent's potency and its ability to diffuse through the agar.[4] This method provides a reliable and visual means to assess the effectiveness of various compounds against bacteria and fungi.[1]

Several factors can influence the outcome of the agar diffusion assay, including the type of growth medium, the concentration and growth rate of the test organism, the diffusion rate of the antimicrobial agent, and the susceptibility of the organism to the agent.[6] Therefore, strict adherence to a standardized protocol is crucial for obtaining accurate and reproducible results.

Diagram of the Core Principle:

Agar Diffusion Principle cluster_plate Petri Dish with Inoculated Agar cluster_diffusion Antimicrobial Diffusion and Inhibition Microorganism Lawn Uniform Lawn of Microorganisms Cup Cup with Antimicrobial Agent ZoneOfInhibition Zone of Inhibition (No Growth) Cup->ZoneOfInhibition Diffusion Gradient Growth Microbial Growth

Caption: Principle of the cup-plate agar diffusion method.

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for performing the cup-plate agar diffusion assay. It is essential to maintain aseptic techniques throughout the procedure to prevent contamination.

Materials and Reagents
  • Test Microorganisms: Pure cultures of the desired bacterial or fungal strains. Quality control strains with known susceptibility patterns are highly recommended (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).[7]

  • Culture Media: Appropriate broth (e.g., Tryptic Soy Broth) and agar (e.g., Mueller-Hinton Agar) for the test microorganisms. Mueller-Hinton agar is the standard for many bacteria due to its reproducibility.[8]

  • Sterile Petri Dishes: Standard size (e.g., 100 mm).

  • Sterile Cork Borer or Pipette Tips: To create uniform cups in the agar (typically 6-8 mm in diameter).[9]

  • Micropipettes and Sterile Tips

  • Sterile Swabs

  • Incubator

  • McFarland Turbidity Standards: Typically a 0.5 McFarland standard.[10]

  • Test Antimicrobial Agents and Controls: Positive control (a known effective antimicrobial) and negative control (the solvent used to dissolve the test agent).

  • Calipers or Ruler: For measuring the zones of inhibition.

Preparation of Media and Plates
  • Media Preparation: Prepare the nutrient agar according to the manufacturer's instructions.[8] Sterilize by autoclaving.

  • Pouring Plates: Cool the molten agar to 45-50°C in a water bath to minimize condensation.[11][12] Pour the agar into sterile Petri dishes to a uniform depth of approximately 4 mm.[8]

  • Solidification and Drying: Allow the plates to solidify at room temperature on a level surface.[13] If necessary, dry the plates in an incubator with the lids slightly ajar to remove excess surface moisture, which can interfere with the test.[8]

  • Sterility Check: Before use, it is advisable to incubate a few plates from each batch at 35°C for 24 hours or longer to check for contamination.[8]

Inoculum Preparation and Standardization

The standardization of the inoculum is a critical step to ensure reproducible results.[10]

  • Culture Preparation: Select 4-5 well-isolated colonies of the test microorganism from a fresh (18-24 hour) culture plate.

  • Suspension: Transfer the colonies to a tube containing sterile broth or saline.

  • Turbidity Adjustment: Vortex the suspension and visually compare its turbidity to a 0.5 McFarland standard against a white background with contrasting black lines.[14] A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[15] Adjust the turbidity by adding more colonies if it's too light or sterile broth/saline if it's too dense.[15]

Inoculation of Agar Plates
  • Swabbing: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing the swab against the inside of the tube.[16]

  • Streaking: Inoculate the entire surface of the dried agar plate by swabbing evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform distribution.[16]

  • Drying: Allow the plate to dry for 3-5 minutes, but no more than 15, with the lid in place.[8]

Cup Creation and Sample Application
  • Creating Cups: Use a sterile cork borer or the wide end of a sterile pipette tip to aseptically punch uniform cups in the inoculated agar.[9]

  • Sample Loading: Carefully pipette a fixed volume (e.g., 20-100 µL) of the test antimicrobial agent, positive control, and negative control into separate cups.[9] Ensure the cups are completely filled but not overflowing.[17]

Incubation
  • Incubation Conditions: Invert the plates and incubate them under appropriate conditions for the test microorganism. For most bacteria, this is typically 35-37°C for 18-24 hours.[4]

  • Plate Orientation: Inverting the plates prevents condensation from dripping onto the agar surface.[11]

Measurement and Interpretation of Results
  • Zone Measurement: After incubation, measure the diameter of the zone of inhibition for each cup in millimeters (mm) using calipers or a ruler.

  • Interpretation: The diameter of the zone of inhibition is related to the antimicrobial activity of the substance.[4] A larger zone of inhibition generally indicates greater potency.[4][5] The results are often categorized as susceptible, intermediate, or resistant based on established interpretive criteria, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[18]

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the cup-plate agar diffusion assay.

Data Presentation and Quality Control

Data Presentation

Results should be recorded in a clear and organized manner. A tabular format is recommended for easy comparison of the antimicrobial activity of different substances.

Test SubstanceConcentrationTest MicroorganismZone of Inhibition (mm)
Sample A100 µg/mLS. aureus ATCC 2592322
Sample B100 µg/mLS. aureus ATCC 2592315
Positive Control (e.g., Gentamicin)10 µg/mLS. aureus ATCC 2592325
Negative Control (e.g., Saline)-S. aureus ATCC 259230
Quality Control

A robust quality control system is essential for the validity of the results.

  • Positive and Negative Controls: Always include a known effective antimicrobial (positive control) and the solvent used for the test samples (negative control). The positive control ensures that the test system is working correctly, while the negative control ensures that the solvent has no antimicrobial activity.

  • Quality Control Strains: Use reference strains with known susceptibility profiles to monitor the performance of the media, antimicrobial agents, and overall technique.[19] The zone diameters obtained for these strains should fall within established acceptable ranges.[19]

  • Media Quality: Each new batch of Mueller-Hinton agar should be tested with a control strain to ensure it supports appropriate growth and does not contain inhibitors.[7]

  • Inoculum Density: The correct inoculum density is crucial. An inoculum that is too light may lead to oversized zones of inhibition, while an overly dense inoculum can result in smaller zones.

  • Proficiency Testing: Participation in proficiency testing programs is recommended to assess the accuracy and consistency of the laboratory's testing methods.[16]

References

  • Vertex AI Search. (2025). Cup-Plate Agar diffusion method: Significance and symbolism.
  • Microbiologie-clinique.com. (2022). Agar Diffusion Test: the primary method to determine the antimicrobial activity.
  • SlideShare. (n.d.). Microbiological assay.
  • Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity.
  • News-Medical.net. (2023).
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
  • Schmidt, W. H., & Moyer, A. J. (1944). Penicillin. I. Methods of assay. Journal of Bacteriology, 47(2), 199-208.
  • Ossila. (n.d.).
  • Microbe Notes. (2022).
  • American Society for Microbiology. (2006).
  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing.
  • Microbiology Class. (2023). PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS.
  • Bonev, B., Hooper, J., & Parisot, J. (2008). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Journal of Antimicrobial Chemotherapy, 61(6), 1295-1301.
  • Singer Instruments. (n.d.). Zone of Inhibition explained.
  • Addgene. (n.d.).
  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing.
  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Yong, D., Lee, K., & Kim, H. S. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
  • Grimm, H. (1984). Interpretive criteria for the agar diffusion susceptibility test with enoxacin. Journal of Antimicrobial Chemotherapy, 14(Suppl C), 39-45.
  • Perfectus Biomed. (n.d.). Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes.
  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
  • Learn.Genetics. (n.d.).
  • SlidePlayer. (n.d.). Quality Control of Anti Microbial Susceptibility Test.
  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM.
  • ResearchGate. (n.d.). Prepare bacterial inoculum according to McFarland standards.
  • ResearchGate. (n.d.). Zone of inhibition using agar well diffusion method.
  • GCS Medical College. (n.d.). Quality Control of Antimicrobial Susceptibility Tests.
  • Hardy Diagnostics. (n.d.). McFARLAND STANDARD.

Sources

Application Notes & Protocols: Developing Novel Anticancer Agents from Quinazoline-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction

The quinazoline-4(3H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2][3] Its structural versatility and ability to interact with multiple biological targets have made it a cornerstone in the development of targeted cancer therapies.[1][4] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature this core structure and function primarily as potent inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[5][6] This guide provides a comprehensive overview of the workflow, from rational design and synthesis to preclinical evaluation, for developing novel anticancer agents based on this promising scaffold. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to ensure scientific rigor and reproducibility.

Part 1: Rational Design and Synthesis Strategy

The therapeutic efficacy of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the fused ring system.[2] Structure-activity relationship (SAR) studies are therefore the critical starting point for rational drug design.

Core Principles of SAR

Extensive research has established key structural requirements for potent anticancer activity, particularly for kinase inhibition:

  • The Quinazoline Core: The nitrogen at position 1 (N-1) and the carbonyl group are crucial for binding to the hinge region of the ATP-binding pocket of many kinases, typically forming a key hydrogen bond with a methionine residue (e.g., Met793 in EGFR).[6]

  • Position 4: Substitution at this position with a lipophilic moiety, commonly an aniline ring, is mandatory for high affinity. This group extends into a hydrophobic pocket of the kinase, providing essential van der Waals interactions.[6]

  • Positions 6 and 7: These positions are often substituted with small, electron-donating groups like methoxy or ethoxy moieties. These groups can enhance solubility and modulate kinase selectivity.

  • Position 3: While substitution at N-3 can sometimes decrease activity by sterically hindering hinge binding, it can also be exploited to introduce functionalities that target other regions of the protein or improve pharmacokinetic properties.[6]

These principles guide the design of new derivatives. For instance, to develop a dual EGFR/VEGFR-2 inhibitor, one might combine the core quinazoline scaffold known to bind EGFR with substituents at position 4 that are favorable for VEGFR-2 inhibition.[7] Similarly, modifications can be made to target other cancer-relevant proteins like tubulin or kinases in the PI3K/Akt/mTOR pathway.[8][9][10]

General Synthesis Workflow

A common and efficient method for synthesizing the quinazolin-4(3H)-one core involves the reaction of anthranilic acid derivatives with an appropriate cyclizing agent, often proceeding through a benzoxazinone intermediate.[11] This intermediate is highly reactive and readily undergoes nucleophilic attack by a primary amine to yield the desired 2,3-disubstituted quinazolinone.[11]

Caption: General synthetic workflow for quinazolin-4(3H)-one derivatives.

Protocol 1: Synthesis of 2-methyl-3-phenylquinazolin-4(3H)-one

This protocol provides a representative two-step synthesis. The initial cyclization of anthranilic acid forms a benzoxazinone intermediate, which is then reacted with aniline to yield the final product.

Rationale: Using acetic anhydride is a classic and effective method for creating the 2-methyl-benzoxazinone intermediate. The subsequent reaction with a primary amine (aniline in this case) is a robust way to form the pyrimidine ring of the quinazolinone, replacing the ring oxygen with nitrogen.[11]

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Aniline

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus

Procedure:

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one

  • Place 10 mmol of anthranilic acid into a 100 mL round-bottom flask.

  • Add 30 mmol (3 equivalents) of acetic anhydride.

  • Heat the mixture under reflux for 2 hours with constant stirring. Causality: Heating provides the necessary activation energy for the cyclization reaction.

  • Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting material spot indicates reaction completion.

  • After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Pour the mixture into ice-cold water to precipitate the product fully and hydrolyze excess acetic anhydride.

  • Filter the solid product, wash with cold water, and dry under vacuum. This intermediate is often used directly in the next step without further purification.[11]

Step 2: Synthesis of 2-methyl-3-phenylquinazolin-4(3H)-one

  • In a 100 mL round-bottom flask, dissolve 10 mmol of the 2-methyl-4H-3,1-benzoxazin-4-one intermediate from Step 1 in 20 mL of glacial acetic acid.

  • Add 11 mmol (1.1 equivalents) of aniline to the solution.

  • Heat the mixture under reflux for 4-6 hours. Causality: Acetic acid acts as both a solvent and a catalyst for the condensation reaction. Refluxing ensures the reaction goes to completion.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture and pour it into a beaker of ice-cold water.

  • Neutralize the solution slowly with a saturated sodium bicarbonate solution until a solid precipitate forms.

  • Filter the crude product, wash thoroughly with water, and dry.

Purification and Characterization:

  • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Part 2: In Vitro Evaluation Cascade

Once a library of derivatives is synthesized, a systematic screening process is required to identify promising lead compounds. This process is designed as a funnel, starting with broad screening and moving towards more specific, mechanism-focused assays.

Caption: A typical workflow for in vitro evaluation of new chemical entities.

Protocol 2: MTT Assay for Preliminary Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a robust, high-throughput method for initial cytotoxicity screening.

Rationale: This assay identifies compounds that reduce the viability of cancer cells. By screening against a panel of cell lines from different cancer types (e.g., breast, lung, colon), one can identify compounds with broad-spectrum activity or selectivity towards a particular cancer type.[5][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HT-29 colon)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. Self-Validation: Include wells with medium only (no cells) to serve as a background control.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be <0.5% to avoid solvent toxicity.

  • Remove the old medium from the plates and add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Self-Validation: Include wells with untreated cells (vehicle control, e.g., 0.5% DMSO) and cells treated with a positive control drug (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of Quinazolinone Derivatives

Results from the MTT assay should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.

Compound IDR¹ GroupR² GroupIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HT-29
QZ-01 -CH₃-Phenyl15.225.818.9
QZ-02 -CH₃-4-Cl-Ph5.89.37.1
QZ-03 -CH₃-4-F-Ph3.1[5]6.54.4
Doxorubicin --0.81.21.0
Table represents hypothetical data for illustrative purposes.

Part 3: Elucidation of Mechanism of Action (MoA)

Compounds showing potent cytotoxicity must be investigated further to understand how they kill cancer cells. This involves identifying their molecular target and associated signaling pathways. Many quinazolinones target protein kinases involved in proliferation and angiogenesis, such as EGFR and VEGFR-2.[5][13][14][15]

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines if a compound arrests the cell cycle at a specific phase (G1, S, or G2/M), which is a common mechanism for anticancer drugs, especially tubulin inhibitors.[16]

Rationale: Many anticancer agents, particularly those targeting tubulin or DNA synthesis, induce cell cycle arrest.[2][12] Identifying the point of arrest provides crucial clues about the drug's MoA. For example, G2/M arrest is characteristic of microtubule-destabilizing agents.[16]

Materials:

  • Cancer cells (e.g., HeLa or A549)

  • Lead compound and controls (e.g., Nocodazole for G2/M arrest)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to ~70% confluency.

  • Treat cells with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle and positive controls.

  • Harvest cells by trypsinization, collect them in a tube, and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours. Causality: Ethanol fixation permeabilizes the cell membrane, allowing the DNA dye to enter.

  • Wash the fixed cells with PBS to remove ethanol.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. Causality: RNase A degrades RNA to prevent it from being stained, ensuring that PI only binds to DNA.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.

Part 4: Preclinical In Vivo Evaluation

Promising compounds with a confirmed MoA and favorable in vitro profile must be tested in animal models to assess their efficacy and safety in a whole-organism context.

Protocol 4: Efficacy Study in a Human Tumor Xenograft Model

The most common preclinical model for cancer involves implanting human tumor cells into immunodeficient mice (e.g., athymic nude or NSG mice).[17][18][19][20]

Rationale: Xenograft models allow for the evaluation of a compound's ability to inhibit tumor growth in a living system, providing critical data on efficacy, dosing, and potential toxicity that cannot be obtained from in vitro studies.[16][21]

Materials:

  • Immunodeficient mice (6-8 weeks old)

  • Human cancer cell line (e.g., A549, MCF-7) and Matrigel

  • Lead compound formulated in an appropriate vehicle (e.g., PBS, corn oil)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Digital calipers for tumor measurement

Procedure:

  • Ethical Approval: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject a suspension of 5-10 million cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor mice daily. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group). Self-Validation: Randomization ensures that the average starting tumor volume is similar across all groups, preventing bias.

  • Treatment Administration:

    • Vehicle Control Group: Administer the formulation vehicle on the same schedule as the treatment groups.

    • Treatment Group(s): Administer the lead compound at one or more dose levels (e.g., 10 mg/kg, 30 mg/kg) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). Dosing is typically performed daily or several times a week for 2-4 weeks.

    • Positive Control Group (Optional): Administer a standard-of-care drug for that cancer type.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity. The formula for tumor volume is typically (Length x Width²)/2.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize the animals, and excise, weigh, and photograph the tumors.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.

Conclusion

The development of novel anticancer agents from quinazoline-4(3H)-one derivatives is a structured, multi-stage process that integrates rational design, chemical synthesis, and a rigorous cascade of biological evaluations. The versatility of this scaffold allows for the fine-tuning of activity against a wide range of cancer-relevant targets. By following systematic protocols and focusing on the causal relationships behind each experimental step, researchers can efficiently identify and advance promising lead compounds from the bench toward preclinical and, ultimately, clinical development.

References

  • Al-Salem, H. S., Arifuzzaman, M., Alkahtani, H. M., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports. Available at: [Link]

  • Agarwal, P., Karan, R., Sinha, M., & Mahato, N. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & Shawer, T. Z. (2022). Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Dhuguru, J., & Ghoneim, O. A. (2022). Structure–activity relationships (SARs) of quinazolin-4(3H)-ones. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Z., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters. Available at: [Link]

  • ResearchGate. (2019). One-step synthesis of 4(3H)-quinazolinones. ResearchGate. Available at: [Link]

  • Vlase, L., et al. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules. Available at: [Link]

  • McCluskey, A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (2023). VEGFR-2 inhibitor. Wikipedia. Available at: [Link]

  • Moldovan, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. Available at: [Link]

  • Jourdan, F., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, O. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. Available at: [Link]

  • Chen, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]

  • Chen, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Center for Biotechnology Information. Available at: [Link]

  • Safavi, M., et al. (2013). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences. Available at: [Link]

  • de Cássia, R., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery. Available at: [Link]

  • Zhang, Y., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. PubMed. Available at: [Link]

  • Dong, X., et al. (2010). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. National Center for Biotechnology Information. Available at: [Link]

  • Bielawska, A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules. Available at: [Link]

  • Singh, V., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. Results in Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available at: [Link]

  • Altogen Labs. (n.d.). Xenograft Models. Altogen Labs. Available at: [Link]

  • Sharma, A., & Kumar, R. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Polycyclic Aromatic Compounds. Available at: [Link]

  • Batra, S., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Available at: [Link]

  • Hsu, J.-L., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI. Available at: [Link]

  • ResearchGate. (2017). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available at: [Link]

  • Journal of Medicinal Chemistry. (2010). Exploring Epidermal Growth Factor Receptor (EGFR) Inhibitor Features: The Role of Fused Dioxygenated Rings on the Quinazoline Scaffold. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). MDPI. Available at: [Link]

  • Reaction Biology. (n.d.). Xenograft Tumor Models. Reaction Biology. Available at: [Link]

  • Fallacara, A. L., et al. (2014). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Scott, J. S., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bentham Science. (2023). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Bentham Science. Available at: [Link]

  • Charles River Laboratories. (n.d.). CDX Model Studies in Mice. Charles River Laboratories. Available at: [Link]

Sources

Precision Profiling of Anti-Inflammatory Agents: The Carrageenan-Induced Paw Edema Assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Gold Standard in Acute Inflammation

The Carrageenan-Induced Paw Edema (CIPE) test remains the foundational in vivo model for evaluating anti-inflammatory activity. First standardized by Winter et al. in 1962, this assay is critical for screening non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[1]

Unlike chronic models (e.g., adjuvant arthritis), CIPE models acute inflammation . It is highly reproducible, non-immune mediated, and allows for the precise quantification of the inflammatory response via volumetric displacement (plethysmometry).

Why this guide? Most protocols list steps but fail to explain the biological timing that dictates data validity. This guide integrates the biphasic mechanistic signaling of carrageenan with a rigorous, self-validating experimental protocol.

Mechanistic Basis: The Biphasic Signaling Cascade

To interpret data correctly, researchers must understand that edema formation is not linear; it is biphasic .

  • Phase 1 (0–2 Hours): Driven by the release of histamine, serotonin, and bradykinin.[2][3] Agents targeting this phase act on vascular permeability.[4]

  • Phase 2 (3–6 Hours): The "Prostaglandin Phase." This is driven by the induction of COX-2 and the release of Prostaglandin E2 (PGE2), alongside neutrophil infiltration. This is the critical window for NSAID efficacy.

Diagram 1: The Biphasic Inflammatory Cascade

Visualizing the temporal release of mediators to optimize measurement time-points.

BiphasicMechanism Carrageenan Carrageenan Injection (T = 0h) Phase1 Phase 1: Vascular Permeability (0 - 2 Hours) Carrageenan->Phase1 Immediate Phase2 Phase 2: Prostaglandin Release (3 - 6 Hours) Phase1->Phase2 Transition Histamine Histamine & Serotonin (Mast Cell Degranulation) Phase1->Histamine Bradykinin Bradykinin Release Phase1->Bradykinin COX2 COX-2 Induction Phase2->COX2 Neutrophils Neutrophil Infiltration (Myeloperoxidase Spike) Phase2->Neutrophils Histamine->Phase2 Weak Carryover PGE2 PGE2 & Leukotrienes (Peak Edema) COX2->PGE2

Caption: Temporal separation of inflammatory mediators. NSAIDs show maximal efficacy during Phase 2 (blue).

Pre-Clinical Setup & Materials[5]

Animal Selection
  • Species: Wistar or Sprague-Dawley Rats (150–200g) are preferred over mice due to larger paw volume, reducing measurement error.

  • Sex: Males are typically used to avoid estrus cycle hormonal variations affecting inflammation.

  • Acclimatization: Animals must be acclimatized to the laboratory environment for 7 days and to the plethysmometer handling for 2 days prior to testing to minimize stress-induced corticosteroid release (which dampens inflammation).

Reagents
  • Inducer:

    
    -Carrageenan (Lambda type IV).[5]
    
    • Preparation: Dissolve 1% w/v in sterile saline (0.9% NaCl).

    • Critical Step: Requires heating to ~60°C to dissolve, but must be cooled to 37°C before injection. It forms a suspension, not a true solution; vortex immediately before every injection.

  • Reference Drug: Indomethacin (10 mg/kg, p.o.) or Diclofenac (10 mg/kg, p.o.).

  • Vehicle: Saline or CMC (Carboxymethyl cellulose) depending on drug solubility.

Equipment: The Plethysmometer
  • Principle: Water displacement measured by a pressure transducer.

  • Calibration: Calibrate daily using a standard volume weight (e.g., 2.0 ml precision weight).

  • Surfactant: Add a drop of wetting agent (e.g., Teepol) to the water cell to reduce surface tension and meniscus errors.

Detailed Experimental Protocol

Diagram 2: Experimental Workflow Timeline

A step-by-step visualization of the protocol execution.

Workflow Start Start: Acclimatization (-7 Days) Fast Fasting (Water ad libitum) (-12 Hours) Start->Fast Baseline Baseline Measurement (V0) (-1 Hour) Fast->Baseline Drug Drug Administration (p.o./i.p.) (-30 to -60 Mins) Baseline->Drug Induction Carrageenan Injection (Subplantar) (Time 0) Drug->Induction Measure1 Measurement T1 (1h) (Phase 1) Induction->Measure1 Measure2 Measurement T3 (3h) (Peak Phase 2) Measure1->Measure2 Measure3 Measurement T6 (6h) (Resolution) Measure2->Measure3

Caption: Timeline from fasting to final data collection. Drug administration precedes induction.[5]

Step 1: Preparation (Day -1)

Fast animals overnight (12 hours) to ensure uniform drug absorption. Water should be available ad libitum.

Step 2: Baseline Measurement ( )
  • Mark the tibio-tarsal joint (ankle) of the right hind paw with a permanent marker. This ink line ensures the paw is dipped to the exact same depth every time.

  • Dip the paw into the plethysmometer cell up to the ink line.

  • Record the volume (

    
    ). Repeat twice and take the average.
    
Step 3: Drug Administration ( )

Administer the test compound, vehicle (negative control), or standard drug (positive control) via oral gavage.

  • Note: Timing depends on the pharmacokinetic profile of the drug. For most oral suspensions, 30–60 minutes prior to challenge is standard.

Step 4: Induction ( )
  • Restrain the rat securely.

  • Using a 26G needle, inject 0.1 ml of 1% carrageenan into the subplantar region of the right hind paw.

  • Technique Tip: Insert the needle shallowly under the skin of the footpad. Avoid deep intramuscular injection, which causes bleeding and false volume increases.

Step 5: Post-Induction Measurement ( )

Measure paw volume (


) at 1, 2, 3, 4, and 6 hours post-injection.
  • Critical Check: Ensure the water level in the cell returns to zero between readings.

Data Analysis & Interpretation

Calculation of Edema

Edema volume (


) is calculated for each animal at each time point:


  • 
    : Paw volume at time 
    
    
    
    .[6]
  • 
    : Baseline paw volume.
    
Percentage Inhibition

The anti-inflammatory efficacy is expressed as % Inhibition relative to the Vehicle Control group:



  • 
    : Mean change in paw volume of the Control (Vehicle)  group.
    
  • 
    : Mean change in paw volume of the Treated  group.
    
Data Presentation Table

Example structure for reporting results.

GroupDose (mg/kg)Baseline (

)
Edema Vol 1h (

)
% Inh (1h)Edema Vol 3h (

)
% Inh (3h)
Vehicle Control -1.20 ± 0.050.45 ± 0.03-0.85 ± 0.06-
Indomethacin 101.18 ± 0.040.30 ± 0.0233%0.25 ± 0.04*70%
Test Compound A 501.21 ± 0.060.40 ± 0.0511%0.60 ± 0.0529%

*Indicates statistical significance (p < 0.05) vs. Vehicle.

Expert Insights & Troubleshooting (The "Art" of the Assay)

1. The Immersion Artifact (Most Common Error): Variability in how deep the paw is dipped into the water cell is the #1 source of error.

  • Solution: The ink mark on the lateral malleolus (ankle bone) is non-negotiable. The water meniscus must hit this line exactly.

2. The "Stress" Factor: Stressed animals release endogenous corticosterone, a potent anti-inflammatory.

  • Solution: Handle animals gently. Do not squeeze the paw. If an animal struggles violently during measurement, discard that specific reading and re-measure after 1 minute.

3. Biphasic Interpretation: If your compound works at 1h but not 3h, it is likely an antihistamine or serotonin antagonist, not a COX inhibitor. True anti-inflammatory candidates (NSAID-like) must show efficacy at 3–4 hours.

4. Injection Quality: If the paw bleeds after injection, the needle went too deep. This introduces a "trauma edema" variable that confounds the carrageenan response.

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs.[1][7][8][9] Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.

  • Posadas, I., et al. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression.[10] British Journal of Pharmacology, 142(2), 331–338.

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In: Inflammation Protocols. Methods in Molecular Biology, vol 225. Humana Press.

  • Necas, J., & Bartosikova, L. (2013). Carrageenan: a review. Veterinarni Medicina, 58(4), 187–205. (Review of chemical properties and induction mechanisms).

Sources

Application Note: 6-Bromo-7-chloro-2-methylquinazolin-4-ol as a Pharmacophore Probe for Enzyme Active Site Mapping

[1]

Executive Summary

This compound is a halogenated quinazolinone scaffold used as a chemical probe to investigate enzyme binding pockets, specifically those accommodating bicyclic aromatic heterocycles.[1] Its primary utility lies in Fragment-Based Drug Discovery (FBDD) , where it acts as a "warhead-free" ligand to identify binding affinity in GTPases (e.g., KRAS) and Tyrosine Kinases .[1]

Distinct from fully functionalized drugs, this probe allows researchers to:

  • Validate Hydrophobic Pockets: Assess the steric and electronic tolerance of an enzyme's ATP-binding or allosteric site using the specific 6-Br/7-Cl halogenation pattern.[1]

  • Establish Structure-Activity Relationships (SAR): Serve as a regioisomeric control for Halofuginone -like interactions (targeting prolyl-tRNA synthetase) or Gefitinib -like kinase inhibition.[1]

  • Synthesize Covalent Inhibitors: Act as the core scaffold for generating irreversible inhibitors targeting Cysteine residues (e.g., Cys12 in KRAS).

Scientific Mechanism & Rationale

The "Privileged Scaffold" Hypothesis

The quinazolin-4-ol (quinazolinone) core is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types. The 6-Bromo-7-chloro substitution pattern is non-trivial; it provides specific halogen-bonding interactions that stabilize the molecule within the hydrophobic cleft of a target protein.[1]

  • Halogen Bonding: The Bromine at position 6 and Chlorine at position 7 can act as Lewis acids (sigma-hole donors), interacting with backbone carbonyls or side-chain residues (e.g., Methionine, Phenylalanine) in the target enzyme.[1]

  • Tautomeric Versatility: The molecule exists in equilibrium between the keto (4-oxo) and enol (4-hydroxy) forms.[1] This tautomerism allows it to probe both hydrogen-bond donor and acceptor regions in the active site.[1]

Target Specificity: KRAS G12C and Kinases

In the context of KRAS G12C inhibition, this molecule binds to the switch-II pocket.[1] It serves as the anchor, while subsequent derivatization at the C4 position (replacing -OH) allows for the attachment of a reactive acrylamide warhead to covalently modify the mutant Cysteine-12.[1]

Diagram 1: Mechanistic Role in KRAS G12C Inhibition Pathway The following diagram illustrates how the probe acts as the binding anchor in the inhibition logic.

KRAS_InhibitionProbe6-Bromo-7-chloro-2-methylquinazolin-4-ol(Scaffold Anchor)PocketSwitch-II Pocket(Hydrophobic Cleft)Probe->PocketHydrophobicInteractionBindingReversible Binding(Kd ~ µM range)Pocket->BindingHalogen BondingDerivatizationC4-Functionalization(Introduction of Warhead)Binding->DerivatizationOptimizationCovalentCovalent Adduct(Cys12 Modification)Derivatization->Covalent+ AcrylamideInhibitionKRAS G12CLOCKED (GDP-bound)Covalent->InhibitionIrreversible

Caption: Logic flow of using the quinazolinone probe to anchor into the KRAS G12C Switch-II pocket, leading to downstream inactivation.

Experimental Protocols

Protocol A: Thermal Shift Assay (TSA) for Binding Validation

Objective: Determine if this compound binds to your target enzyme (e.g., purified KRAS, EGFR kinase domain) by measuring the shift in melting temperature (

1

Reagents:

  • Target Protein (1–5 µM final concentration)[1]

  • Probe: this compound (10 mM stock in DMSO)[1]

  • Dye: SYPRO Orange (5000x stock)[1]

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2[1]

Step-by-Step Methodology:

  • Preparation: Dilute the Probe to 50 µM (final) in the reaction mix. Ensure DMSO concentration remains <1%.[1]

  • Control Setup: Prepare a "No Ligand" control (Protein + DMSO only) and a "Positive Control" (known inhibitor, if available).

  • Plate Loading: Add 20 µL of reaction mix to a 96-well qPCR plate.

  • Run Melt Curve:

    • Ramp temperature from 25°C to 95°C at 0.5°C/minute.[1]

    • Monitor fluorescence (Ex/Em: 470/570 nm).[1]

  • Data Analysis: Calculate the derivative (

    
    ).[1] A positive shift (
    
    
    ) indicates significant binding stabilization.

Self-Validating Checkpoint: If the

Protocol B: Cytotoxicity Screening in MCF7 Cells

Objective: Verify the biological activity reported in literature (IC50 ~0.096 µM) against breast cancer cell lines.[1][2]

Reagents:

  • MCF7 Cell Line (ATCC HTB-22)[1]

  • Probe Stock (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay[1]

Methodology:

  • Seeding: Seed MCF7 cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Treatment: Treat cells with a serial dilution of the Probe (10 µM down to 0.1 nM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent, shake for 10 mins, and read luminescence.

  • Calculation: Plot dose-response curve to determine IC50.

Data Presentation & Analysis

When using this probe, compare its activity against non-halogenated or differently substituted analogs to confirm the "Halogen Effect."[1]

Compound VariantR6 SubstituentR7 SubstituentExpected Binding Mode
Probe (This Item) Bromo Chloro High Affinity (Dual Halogen Bond)
Analog AHHLow Affinity (Loss of hydrophobic fill)
Analog B (Halofuginone-like)ChloroBromoAltered Specificity (Regioisomer control)
Analog CBromoHIntermediate Affinity

Synthesis & Derivatization (For Probe Development)

To convert this scaffold into a high-affinity Activity-Based Probe (ABP) , the 4-hydroxyl group is typically converted to a leaving group.[1]

Workflow Diagram:

Synthesis_WorkflowStart6-Bromo-7-chloro-2-methylquinazolin-4-olStep1Chlorination(POCl3, Reflux)Start->Step1Intermediate4-Chloro-Derivative(Reactive Electrophile)Step1->IntermediateStep2Nucleophilic Substitution(R-NH2)Intermediate->Step2FinalFunctionalized Probe(Kinase/KRAS Inhibitor)Step2->Final

Caption: Synthetic pathway to convert the scaffold into a functional enzyme inhibitor.

Key Reaction:

  • Reagents: Phosphorus oxychloride (

    
    ), Diisopropylethylamine (DIPEA).
    
  • Condition: Reflux for 2-4 hours.[1]

  • Product: 4,7-dichloro-6-bromo-2-methylquinazoline (Note: The 4-OH is converted to 4-Cl, activating the ring for nucleophilic attack by amines).[1]

References

  • Patentscope (WIPO). WO2016044772A1 - Combination therapies for treatment of cancer.[1] (Describes the synthesis and use of this compound as a key intermediate for KRAS inhibitors). Link

  • BenchChem. this compound Product Information & Biological Activity. (Source of MCF7 cytotoxicity data). Link

  • PubChem. Compound Summary: this compound (CID 99973145).[1][3] National Library of Medicine.[1] Link

  • Ostrem, J. M., et al. (2013).[4] K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[1] Nature, 503, 548–551. (Foundational text on using quinazoline scaffolds for KRAS G12C). Link[1]

Application Notes and Protocols for In Vitro Antibacterial Screening of Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Antibacterial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates a robust and efficient pipeline for the discovery and development of novel antibacterial agents. The foundational step in this endeavor is a comprehensive in vitro screening process. This guide provides a detailed framework for researchers, scientists, and drug development professionals to establish a rigorous and self-validating experimental setup for the initial assessment of novel compounds. Beyond a mere recitation of protocols, this document elucidates the causal reasoning behind critical experimental choices, ensuring technical accuracy and field-proven insights. The goal is to empower researchers to generate reproducible, high-quality data that can reliably inform go/no-go decisions in the early stages of drug discovery and contribute to the broader understanding of a compound's potential.[1][2]

The screening cascade is designed as a multi-tiered approach, starting with broad-spectrum activity assessment and progressively moving towards more specific and safety-oriented assays. This strategic funneling ensures that resources are focused on the most promising candidates.

The Causality Behind Our Choices: Core Principles of a Robust Screening Platform

A successful antibacterial screening platform is built on a foundation of standardized methods and a deep understanding of the variables that can influence outcomes. Several key principles underpin the protocols detailed in this guide:

  • Standardization is Paramount: To ensure that data is comparable across experiments and even between different laboratories, adherence to internationally recognized standards is critical. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines that form the bedrock of reproducible antimicrobial susceptibility testing.[3][4][5] These guidelines dictate everything from media composition to inoculum density and incubation conditions.

  • The Right Medium Matters: Mueller-Hinton Agar/Broth is the recommended medium for routine susceptibility testing of non-fastidious bacteria.[6][7] This is not an arbitrary choice. Mueller-Hinton medium has a low concentration of inhibitors of common antibacterials like sulfonamides and trimethoprim, demonstrates good batch-to-batch reproducibility, and supports the growth of a wide range of pathogens.[6][8] The presence of starch in the medium also helps to absorb toxic bacterial metabolites that could interfere with the antimicrobial activity of the test compounds.[8][9]

  • Inoculum Density is a Critical Variable: The number of bacteria used in a susceptibility test can significantly impact the results. Too low an inoculum can make a compound appear more potent than it is, while too high an inoculum can overwhelm the compound, leading to falsely high resistance readings.[10] Therefore, standardizing the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL, is a critical step for ensuring reproducibility.[11][12]

  • A Self-Validating System through Rigorous Quality Control: Every experiment must include appropriate quality control (QC) measures to be considered valid. This involves the use of well-characterized reference bacterial strains, such as those from the American Type Culture Collection (ATCC), with known susceptibility profiles.[13][14] By testing these QC strains in parallel with the novel compounds, researchers can verify that the assay is performing within acceptable limits.[15][16]

Tier 1: Primary Screening for Antibacterial Activity

The initial tier of screening aims to identify compounds with any detectable antibacterial activity against a representative panel of bacterial strains. This panel should ideally include both Gram-positive and Gram-negative bacteria, and may also include strains with known resistance mechanisms.

Disk Diffusion Assay: A Qualitative First Look

The Kirby-Bauer disk diffusion method is a simple, cost-effective, and widely used qualitative assay to screen for antibacterial activity.[17][18] It provides a visual indication of a compound's ability to inhibit bacterial growth.

Principle

A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a bacterial suspension. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[9][19] The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.

Protocol: Kirby-Bauer Disk Diffusion Assay

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[20]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[20]

  • Disk Application: Aseptically apply paper disks impregnated with the test compound onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zones of inhibition in millimeters. The interpretation of susceptible, intermediate, or resistant is based on established breakpoints for known antibiotics, though for novel compounds, the zone diameter provides a qualitative measure of activity.[20][21]

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][21] This is a cornerstone assay in antibacterial screening.

Principle

Serial dilutions of the test compound are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the plates are visually inspected for bacterial growth (turbidity). The lowest concentration of the compound that shows no visible growth is the MIC.

Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in Mueller-Hinton broth directly in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[20]

  • Plate Inoculation: Add the standardized inoculum to each well of the 96-well plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[20]

Tier 2: Characterizing the Nature of Antibacterial Activity

Once a compound has demonstrated inhibitory activity, the next step is to determine whether it is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This is a critical distinction for the development of new therapeutics.

Minimum Bactericidal Concentration (MBC) Assay

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[22][23]

Principle

The MBC assay is a follow-up to the MIC assay. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto antibiotic-free agar plates. After incubation, the number of surviving colonies is counted to determine the concentration at which 99.9% of the bacteria were killed.

Protocol: MBC Determination

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC) and spot-plate it onto a fresh Mueller-Hinton agar plate.[14]

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: Count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[14][23]

Parameter Bacteriostatic Bactericidal
MBC/MIC Ratio > 4≤ 4
Time-Kill Kinetics Assay

Time-kill assays provide a dynamic picture of a compound's antibacterial activity over time.[24] They are particularly useful for understanding the rate and extent of bacterial killing.

Principle

A standardized bacterial suspension is exposed to a constant concentration of the test compound (typically at multiples of the MIC). At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria.

Protocol: Time-Kill Kinetics Assay

  • Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth and dilute it to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in Mueller-Hinton broth.

  • Compound Exposure: Add the test compound at desired concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. Include a growth control without the compound.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture, perform serial dilutions in sterile saline, and plate onto Mueller-Hinton agar.

  • Incubation and Counting: Incubate the plates at 35 ± 2°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of the compound. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[25][26]

Tier 3: Preliminary Safety and Selectivity Assessment

A promising antibacterial compound must be effective against bacteria while exhibiting minimal toxicity to host cells. Therefore, early-stage assessment of cytotoxicity and hemolytic activity is crucial.

Cytotoxicity Assay (MTT/XTT)

The MTT and XTT assays are colorimetric assays used to assess cell viability by measuring the metabolic activity of cells.[27] These assays are valuable for determining the cytotoxic potential of novel compounds against mammalian cell lines.

Principle

In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[27] The amount of formazan produced is proportional to the number of viable cells. The XTT assay is often preferred as it produces a water-soluble formazan, simplifying the protocol.[28]

Protocol: XTT Cytotoxicity Assay

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition: Add the XTT labeling mixture to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance of the colored formazan product using a microplate reader at the appropriate wavelength (typically 450-500 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 (the concentration of compound that inhibits 50% of cell viability) can be determined from the dose-response curve.

Hemolysis Assay

The hemolysis assay assesses the ability of a compound to damage red blood cells (erythrocytes), leading to the release of hemoglobin.[11] This is a critical safety parameter, especially for compounds intended for intravenous administration.

Principle

A suspension of red blood cells is incubated with the test compound. If the compound is hemolytic, it will lyse the red blood cells, releasing hemoglobin into the supernatant. The amount of released hemoglobin is quantified by measuring its absorbance.[11]

Protocol: Hemolysis Assay

  • Red Blood Cell Preparation: Obtain fresh whole blood and wash the red blood cells with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension.

  • Compound Incubation: Prepare serial dilutions of the test compound in PBS. Add the washed red blood cell suspension to each dilution and incubate at 37°C for a specified time (e.g., 1 hour).[29]

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Absorbance Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.[30]

  • Data Analysis: Calculate the percentage of hemolysis relative to a positive control (100% lysis, typically achieved with a detergent like Triton X-100) and a negative control (PBS).[30]

Data Interpretation and Advancing Promising Compounds

The data generated from this tiered screening approach provides a comprehensive initial profile of a novel compound's antibacterial potential and safety.

  • Promising candidates will exhibit potent antibacterial activity (low MIC and MBC values), particularly against resistant strains, and show a favorable selectivity index (the ratio of the cytotoxic concentration to the antibacterial concentration).

  • Structure-Activity Relationship (SAR) Studies: The quantitative data from these in vitro assays are crucial for guiding medicinal chemistry efforts to optimize the lead compounds.[2][29] By systematically modifying the chemical structure of a hit compound and re-evaluating its activity and toxicity, researchers can identify the key molecular features responsible for its desired properties.

Experimental Workflows and Logical Relationships

Antibacterial_Screening_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Activity Characterization cluster_tier3 Tier 3: Safety & Selectivity cluster_decision Decision Point start Novel Compound Library disk_diffusion Disk Diffusion Assay (Qualitative) start->disk_diffusion mic_assay Broth Microdilution (Quantitative MIC) disk_diffusion->mic_assay Active Compounds mbc_assay MBC Assay (Bactericidal vs. Bacteriostatic) mic_assay->mbc_assay time_kill Time-Kill Kinetics (Rate of Killing) mbc_assay->time_kill Bactericidal Compounds cytotoxicity Cytotoxicity Assay (e.g., XTT on Mammalian Cells) time_kill->cytotoxicity hemolysis Hemolysis Assay (Red Blood Cell Lysis) cytotoxicity->hemolysis sar_studies Advance to Lead Optimization & SAR Studies hemolysis->sar_studies Promising Candidate: Low MIC/MBC, Low Toxicity

Caption: A tiered workflow for in vitro antibacterial screening.

Quality Control is Non-Negotiable

To ensure the validity and reproducibility of the screening data, a robust quality control program must be implemented.

QC Strains and Expected Ranges (CLSI Guidelines)

QC StrainAntibioticMIC Range (µg/mL)Disk Diffusion Zone Diameter Range (mm)
Escherichia coli ATCC® 25922Ampicillin2 - 816 - 22
Ciprofloxacin0.004 - 0.01530 - 40
Staphylococcus aureus ATCC® 29213Oxacillin0.12 - 0.5N/A
Vancomycin0.5 - 2N/A
Pseudomonas aeruginosa ATCC® 27853Gentamicin0.5 - 216 - 21
Piperacillin1 - 425 - 33

Note: These are example ranges. Always refer to the latest CLSI M100 or EUCAST QC tables for the most current information.[3][31]

Troubleshooting Common Issues

IssuePossible Cause(s)Corrective Action(s)
QC out of range (zones too large/MICs too low) Inoculum too light; Antibiotic disks/solutions too potent; Incubation time too shortRe-standardize inoculum; Use new lot of disks/solutions; Verify incubator timing and temperature
QC out of range (zones too small/MICs too high) Inoculum too heavy; Antibiotic disks/solutions have lost potency; Incorrect media pHRe-standardize inoculum; Store antibiotics correctly and use new lots; Check media pH
No growth in growth control wells Inactive inoculum; Incorrect media; Incubator failureUse fresh culture for inoculum; Verify correct media was used; Check incubator temperature and atmosphere
Contamination Poor aseptic techniqueReview and reinforce aseptic technique; Ensure sterility of all reagents and equipment

Conclusion

A well-designed in vitro antibacterial screening cascade is fundamental to the successful discovery of novel antimicrobial agents. By integrating standardized, quantitative methods with a thorough understanding of the underlying microbiological principles, researchers can generate high-quality, reproducible data. This rigorous approach, underpinned by a commitment to robust quality control, ensures that the most promising compounds are identified and advanced, ultimately contributing to the critical mission of combating antimicrobial resistance.

References

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Retrieved from [Link]

  • Nikopharmad. (n.d.). MIC/MBC Testing | International and Accredited Lab. Retrieved from [Link]

  • IACLD. (n.d.). MIC & Etest. Retrieved from [Link]

  • Scribd. (n.d.). EUCAST Quality Control Guidelines. Retrieved from [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Microbiology Online. (2022, January 5). Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. Retrieved from [Link]

  • BioLabTests. (2020, September 15). Antimicrobial Testing with Mueller Hinton Agar. Retrieved from [Link]

  • EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • ResearchGate. (n.d.). Disk Diffusion Susceptibility Test Troubleshooting Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Evotec. (n.d.). In vitro Hemolysis. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Microbiologynote.com. (2022, August 10). Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa. Retrieved from [Link]

  • ResearchGate. (2017, May 20). Why mueller-hinton agar is used in routine antibiotic susceptibility testing?. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges in Screening - Technological Challenges in Antibiotic Discovery and Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Errors in antibiotic sensitivity testing: Barking up the wrong tree. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Influence of Different Media and Bloods on the Results of Diffusion Antibiotic Susceptibility Tests. Retrieved from [Link]

  • WCG Clinical. (2025, November 4). FDA's New Antibiotic Guidance: A Flexible Pathway for Urgent Therapies. Retrieved from [Link]

  • EUCAST. (2021, December 1). Clinical Breakpoint Tables. Retrieved from [Link]

  • Perfectus Biomed. (n.d.). Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. Retrieved from [Link]

  • Hardy Diagnostics. (n.d.). McFARLAND STANDARD. Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • AKJournals. (2024, April 22). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (n.d.). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Retrieved from [Link]

  • Microbe Investigations. (2024, May 20). MIC and MBC testing tips to ensure reproducibility of results. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro and in vivo studies are crucial in the validation of SAR research findings and drug efficacy and safety assessment. Retrieved from [Link]

  • Microbiology Class. (2023, August 28). PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. Retrieved from [Link]

  • ResearchGate. (2018, April 6). Effect Of Culture Media On The Agar Diffusion Method For Testing Antibacterial Activity Against Escherichia Coli "HO25". Retrieved from [Link]

  • ResearchGate. (n.d.). Time-kill kinetics assay examining the time- and concentration-dependent anti-bacterial effect. Retrieved from [Link]

  • AMR.Solutions. (2022, May 27). Antibacterial guidance (including pediatrics): Parallel EMA+FDA updates. Retrieved from [Link]

  • Clinical Trials Arena. (2019, January 16). EMA publishes revised guidelines on antibacterial drug development. Retrieved from [Link]

  • PubMed. (1984, March). Preparing inoculum for susceptibility testing of anaerobes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

overcoming solubility issues with quinazolinone derivatives in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinazolinone Solubility & Assay Optimization Status: Online | Ticket ID: QNZ-SOL-001 | Severity: High

Introduction: The "Brick Dust" Challenge

Welcome to the Quinazolinone Technical Support Hub. If you are here, you are likely observing inconsistent IC50 values, visible precipitation in your assay plates, or "flat-line" inactivity for compounds you know should be potent.

The Root Cause: Quinazolinone derivatives often suffer from the "Brick Dust" effect. Their planar, heterocyclic structure creates high crystal lattice energy (making them hard to dislodge from their solid state) and high lipophilicity (LogP > 3). In aqueous biological buffers, they do not just "dissolve poorly"—they undergo colloidal aggregation or rapid precipitation upon dilution, leading to false negatives (loss of compound) or false positives (protein sequestration).

This guide provides the protocols to diagnose, solubilize, and validate your quinazolinone series.

Module 1: Diagnostic Workflow

Before altering your buffer, you must identify the specific failure mode. Quinazolinones fail in three distinct ways in bioassays.

Visualizing the Failure Mode (Decision Matrix)

SolubilityDiagnosis Start Symptom: Inconsistent Assay Data CheckTurbidity Step 1: Visual/Nephelometry Check (Is the well cloudy?) Start->CheckTurbidity Precipitation Diagnosis: Macroscopic Precipitation (Compound crashed out) CheckTurbidity->Precipitation Yes (Cloudy) CheckDetergent Step 2: Add 0.01% Triton X-100 Does activity change? CheckTurbidity->CheckDetergent No (Clear) Aggregation Diagnosis: Colloidal Aggregation (False Positive via Sequestration) CheckDetergent->Aggregation Activity Lost with Detergent Soluble Diagnosis: True Solubility Issue (Compound stuck to plastic/insoluble) CheckDetergent->Soluble Activity Stable Fluorescence Check: Intrinsic Fluorescence (Quinazolinones can emit green light) Soluble->Fluorescence If readout is optical

Figure 1: Diagnostic logic for distinguishing between precipitation, colloidal aggregation (a common artifact in quinazolinone screening), and true binding.

Module 2: The "Sound Dilution" Protocol

The Issue: The standard practice of serially diluting a compound in 100% DMSO and then blasting it into aqueous media (1:1000 dilution) causes "Solvent Shock." The local concentration exceeds the solubility limit instantly, creating micro-precipitates that never re-dissolve.

The Solution: Use an Intermediate Dilution Step to step down the hydrophobicity gradually.

Protocol: 3-Step Intermediate Dilution
StepActionSolvent SystemPurpose
1 Master Stock 100% DMSO (10 mM)Maintain complete solubilization.
2 Intermediate Plate 10% DMSO / 90% BufferCritical Step: Pre-dilute 10x above final assay concentration. Allow equilibration for 15 mins. Shake at 300 rpm.
3 Assay Plate 1% DMSO / 99% BufferTransfer from Intermediate Plate to Assay Plate (1:10 dilution).

Why this works: The Intermediate Plate (10% DMSO) has enough organic solvent to keep the quinazolinone in solution while "wetting" it with water. When you transfer to the final plate, the compound is already solvated by water molecules, preventing the kinetic shock of crystallization.

Module 3: Advanced Formulation Strategies

If DMSO alone fails (common for rigid quinazolinones), you must employ "molecular encapsulation."

Strategy A: Cyclodextrin Complexation

Cyclodextrins (CDs) are torus-shaped molecules that encapsulate the hydrophobic quinazolinone core, shielding it from the aqueous buffer.

  • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Why: Unlike native β-CD (which has low solubility), HP-β-CD is highly soluble and less toxic to cells.

  • Protocol:

    • Prepare a 20-40% (w/v) HP-β-CD stock solution in your assay buffer.

    • Use this modified buffer to prepare your Intermediate Plate (Step 2 above).

    • Result: The quinazolinone remains in the CD cavity until it encounters the target protein or membrane.

Strategy B: Colloidal Control (Detergents)

Quinazolinones are notorious for forming promiscuous colloids that sequester enzymes, leading to false positives (IC50s that look real but are artifacts).

  • The Shoichet Test: If your IC50 shifts significantly (e.g., >10-fold) upon adding 0.01% Triton X-100 or 0.005% Tween-80 , your compound was aggregating. The detergent breaks up the colloid.

  • Recommendation: Always include 0.01% Triton X-100 in biochemical assay buffers for quinazolinones unless the target is detergent-sensitive.

Module 4: Solvent Compatibility Data

Use this reference table to select the correct vehicle for your assay type.

Solvent/AdditiveMax Tolerated (Biochem)Max Tolerated (Cellular)Notes for Quinazolinones
DMSO 5%0.1% - 0.5%>0.5% in cell assays induces membrane permeabilization, altering quinazolinone uptake.
Ethanol 5%<0.1%Poor solvent for quinazolinones; avoid if possible.
HP-β-CD 10%1-2%Gold Standard for solubility. Inert in most enzyme assays.
Tween-80 0.05%0.005%Essential to prevent colloidal aggregation artifacts.
PEG-400 10%1%Good cosolvent, but can interfere with membrane permeability assays.

Frequently Asked Questions (FAQ)

Q: My quinazolinone shows activity in the biochemical assay but zero activity in the cell assay. Is it solubility? A: Likely, but check Plastic Binding first. Quinazolinones are highly lipophilic and will bind to polystyrene plates.

  • Fix: Switch to Low-Binding Polypropylene (PP) plates for your dilution steps. Do not use standard polystyrene for intermediate dilutions.

Q: I see a "bell-shaped" dose-response curve. What is happening? A: This is the hallmark of precipitation. At high concentrations, the compound crashes out (loss of signal). At medium concentrations, it is soluble and active.

  • Fix: Censor the data points above the solubility limit. Do not force a curve fit through the crashed-out points.

Q: My assay uses fluorescence intensity (e.g., GFP). Can I use quinazolinones? A: Proceed with caution. Many quinazolinone derivatives exhibit intrinsic fluorescence (often in the blue/green spectrum).

  • Fix: Run a "Compound Only" control (no enzyme/cells) to measure background fluorescence. If high, switch to a luminescent or absorbance-based readout.

References

  • Shoichet, B. K. (2006). "Screening in a spirit of false discovery." Drug Discovery Today. (Discusses colloidal aggregation as a major source of false positives).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (The authoritative guide on HP-β-CD usage).

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. (Protocols for intermediate dilution).

  • Owen, S. C., et al. (2012). "Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture." ACS Chemical Biology. (Specific evidence of aggregation affecting cell-based readouts).

  • Vertex AI Search . (2024).[1] "Quinazolinone Fluorescence Properties." (Confirmed intrinsic fluorescence of quinazolinone scaffolds). 2[3][4][5][6][7][8][9][10][11][12]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 6-Bromo-Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-bromo-quinazoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important chemical scaffold. Quinazoline derivatives are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The presence of a bromine atom at the 6-position, in particular, can significantly enhance these effects, making these compounds valuable targets in medicinal chemistry.[1][4]

This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges, optimize reaction conditions, and troubleshoot experimental hurdles.

Frequently Asked Questions (FAQs)

This section covers foundational questions that researchers often have when approaching the synthesis of 6-bromo-quinazoline derivatives.

Q1: What are the most common and reliable starting materials for synthesizing the 6-bromo-quinazoline core?

The most prevalent and commercially accessible starting material is anthranilic acid . The synthesis typically begins with the bromination of this precursor to form 5-bromoanthranilic acid . This intermediate is the cornerstone for building the final quinazoline ring system.

A highly effective method for this initial bromination step is the reaction of anthranilic acid with N-bromosuccinimide (NBS) in a solvent like acetonitrile at room temperature.[1][4] This reaction is generally clean and provides the desired 5-bromoanthranilic acid in good yield, which can often be purified by simple filtration and washing.[1]

Q2: What are the principal synthetic strategies for cyclizing 5-bromoanthranilic acid into the quinazolinone ring?

There are several robust methods, each with distinct advantages depending on the desired substitution pattern.

  • Reaction with Isothiocyanates: This is a highly effective route for producing 2-mercapto-3-substituted-quinazolin-4(3H)-ones. It involves reacting 5-bromoanthranilic acid with a chosen isothiocyanate (e.g., phenyl isothiocyanate) in a solvent like absolute ethanol, often with a base such as triethylamine, under reflux.[1][4] The reaction proceeds through an intermediate thiourea which cyclizes upon heating.

  • The Niementowski Quinazolinone Synthesis: This classic, one-pot method involves the thermal condensation of an anthranilic acid with an amide (like formamide or acetamide).[5][6] While operationally simple, it often requires high temperatures (130–200°C) and can have long reaction times.[5][7] Modern adaptations using microwave irradiation can dramatically improve reaction efficiency.[7]

  • Via a Benzoxazinone Intermediate: 5-bromoanthranilic acid can be reacted with an acid chloride (e.g., benzoyl chloride) to form a 6-bromo-benzoxazinone intermediate. This stable intermediate is then treated with an amine in a solvent such as pyridine under reflux to yield the corresponding N-substituted quinazolinone.[8] This two-step approach offers excellent control over the substituent introduced at the N-3 position.

Q3: How should I monitor the progress of my reaction effectively?

Thin-Layer Chromatography (TLC) is the most common and effective technique for monitoring these reactions. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials, intermediates, and the final product. The disappearance of the limiting reagent (usually 5-bromoanthranilic acid) and the appearance of a new, typically less polar, product spot are key indicators of reaction progression. For confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to verify the mass of the product being formed.

Troubleshooting Guide: From Low Yields to Purification Woes

This section addresses specific experimental problems in a Q&A format, providing a logical framework for diagnosing and solving them.

Issue 1: Low or No Product Yield

Q: I've followed a standard protocol, but my reaction yield is disappointingly low (<40%). What are the most likely causes and how can I systematically troubleshoot this?

Low yield is a common frustration that can stem from several factors. A systematic approach is crucial for diagnosis.

Causality Analysis & Solutions:

  • Reagent Purity and Stability:

    • The Cause: The quality of your starting materials is paramount. 5-bromoanthranilic acid can degrade over time. Bases like triethylamine can absorb water and carbon dioxide from the air. Solvents must be anhydrous, especially for reactions sensitive to moisture.

    • The Solution:

      • Confirm the purity of your 5-bromoanthranilic acid via melting point or NMR spectroscopy.

      • Use freshly distilled triethylamine and absolute (anhydrous) ethanol.

      • Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture and oxygen, which can cause side reactions.

  • Sub-Optimal Thermal Conditions:

    • The Cause: Many quinazoline syntheses, particularly the Niementowski reaction, are thermally driven cyclodehydrations.[5] Insufficient temperature or inconsistent heating will result in an incomplete reaction.

    • The Solution:

      • Ensure your reaction is heated to the specified temperature. Use an oil bath with a thermometer for accurate temperature control.

      • For the Niementowski synthesis, if conventional heating is failing, consider switching to microwave-assisted synthesis, which can provide rapid, uniform heating and often leads to significantly higher yields in shorter times.[7]

  • Incorrect Stoichiometry or Order of Addition:

    • The Cause: The molar ratios of reactants can be critical. For instance, in the synthesis using isothiocyanates, a slight excess of the isothiocyanate is often used to drive the reaction to completion.[1]

    • The Solution: Review the stoichiometry in your protocol. If you are using a 1:1 ratio, try increasing the more stable/less expensive reagent by 1.2-1.5 equivalents.

Below is a decision tree to guide your troubleshooting process for low yield.

LowYield_Troubleshooting Start Low Yield Observed CheckReagents Verify Reagent Purity (NMR, MP, Freshness) Start->CheckReagents CheckConditions Confirm Reaction Temp & Time CheckReagents->CheckConditions Reagents OK Success Yield Improved CheckReagents->Success Impurity Found & Corrected CheckAtmo Run Under Inert Atmosphere? CheckConditions->CheckAtmo Conditions OK CheckConditions->Success Corrected Temp/Time OptimizeStoich Optimize Stoichiometry CheckAtmo->OptimizeStoich Inert Atmo No Help CheckAtmo->Success Yield Improved ConsiderMW Switch to Microwave Synthesis? OptimizeStoich->ConsiderMW No Improvement OptimizeStoich->Success Yield Improved ConsiderMW->Success

Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Significant Formation of Impurities/Side Products

Q: My TLC and LC-MS analyses show multiple spots and masses besides my desired product. What are these impurities, and how can I prevent their formation?

The presence of multiple byproducts indicates that side reactions are competing with your main reaction pathway.

Causality Analysis & Solutions:

  • Incomplete Cyclization:

    • The Cause: The open-chain intermediate (e.g., the N-acylanthranilic acid in the Niementowski synthesis or the thiourea intermediate) may fail to cyclize completely. This is often due to insufficient heat or reaction time.

    • The Solution: Increase the reaction temperature or prolong the reflux time. Monitor the disappearance of the intermediate by TLC/LC-MS if possible.

  • Dimerization or Polymerization:

    • The Cause: Highly reactive intermediates can sometimes react with themselves, especially at high concentrations or temperatures.

    • The Solution: Try adding the most reactive reagent slowly (dropwise addition) to the reaction mixture at a slightly lower temperature to maintain a low instantaneous concentration, then slowly warm to the target temperature.

  • Degradation of Starting Material or Product:

    • The Cause: The desired product or starting materials may not be stable under the harsh reaction conditions (e.g., high heat for extended periods).

    • The Solution: Attempt the reaction at the lowest possible temperature that still promotes cyclization. If possible, use a catalyst that allows for milder conditions. Many modern quinazoline syntheses utilize transition metal catalysts (e.g., copper, palladium) for this reason.[9]

Issue 3: Product Purification and Isolation Challenges

Q: My crude product precipitates as an oil instead of a solid during workup/recrystallization. How can I get it to crystallize?

"Oiling out" is a common problem in purification and typically indicates that the compound is melting in the solvent or that impurities are depressing the melting point.

Causality Analysis & Solutions: (Adapted from BenchChem[10])

  • Inappropriate Solvent Choice:

    • The Cause: The compound is too soluble in the chosen solvent, even at low temperatures, or the solvent's boiling point is higher than the compound's melting point.

    • The Solution:

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound if you have one.[10]

      • Change Solvent System: Switch to a solvent in which your compound has lower solubility. Often, a co-solvent system (e.g., ethanol/water, DMF/water, acetone/hexane) is highly effective. Dissolve your compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.

  • Presence of Impurities:

    • The Cause: Impurities can form a eutectic mixture with your product, significantly lowering the melting point and preventing crystallization.

    • The Solution: Before attempting recrystallization, purify the crude material using column chromatography. This will remove the impurities that are inhibiting crystallization. After chromatography, combine the pure fractions, remove the solvent, and then perform a final recrystallization to obtain highly pure, crystalline material.

Core Experimental Protocol & Data

This section provides a representative experimental protocol and summarizes key reaction parameters in a table for easy reference.

Exemplary Protocol: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one[1][4]

This protocol is a reliable method for synthesizing a common 6-bromo-quinazoline intermediate.

Step 1: Synthesis of 5-bromoanthranilic acid (3)

  • Dissolve anthranilic acid (1) (2.74 g, 20 mmol) in 20 mL of acetonitrile in a round-bottom flask.

  • In a separate beaker, dissolve N-bromosuccinimide (NBS) (2) (3.73 g, 21 mmol) in 30 mL of acetonitrile.

  • Add the NBS solution dropwise to the stirred solution of anthranilic acid at room temperature.

  • Stir the resulting mixture for 2 hours at room temperature.

  • Collect the precipitate by filtration, wash thoroughly with cold acetonitrile, and dry at room temperature.

    • Expected Yield: ~62%[1]

Step 2: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (5)

  • Combine 5-bromoanthranilic acid (3) (2.16 g, 10 mmol), phenyl isothiocyanate (4) (1.8 mL, 15 mmol), and triethylamine (2 mL) in a round-bottom flask containing 30 mL of absolute ethanol.

  • Heat the mixture to reflux (approximately 65-70°C) and maintain for 20 hours. Monitor reaction completion by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid precipitate.

  • Recrystallize the crude product from hot ethanol to yield the pure compound.

    • Expected Yield: ~83%[1]

Table 1: Comparison of Synthetic Route Parameters
Synthetic RouteKey ReagentsTypical SolventTemperature RangeKey Advantages
Isothiocyanate Cyclization 5-Bromoanthranilic acid, Isothiocyanate, Base (e.g., Et₃N)Ethanol60 - 80°C (Reflux)Good yields, mild conditions, direct access to 2-thio derivatives.[1]
Niementowski Synthesis 5-Bromoanthranilic acid, Amide (e.g., Formamide)Neat or high-boiling solvent130 - 200°COne-pot, operationally simple for 2-unsubstituted or 2-alkyl quinazolinones.[5]
Benzoxazinone Route 5-Bromoanthranilic acid, Acid Chloride, AminePyridine, Dioxane80 - 120°C (Reflux)Excellent control for N-3 substitution, stable intermediate.[8]
Ultrasound-Assisted Varies (e.g., Bischler cyclization)Water, Ethanol50 - 80°CReduced reaction times, improved yields, greener conditions.[2]

Visualizing Reaction Relationships

Understanding how different parameters influence the outcome of a reaction is key to optimization. The following diagram illustrates these dependencies.

Reaction_Parameters cluster_inputs Controllable Parameters cluster_outputs Experimental Outcomes Temp Temperature Yield Product Yield Temp->Yield affects equilibrium & activation energy Purity Product Purity (Side Reactions) Temp->Purity can cause degradation Rate Reaction Rate Temp->Rate increases rate Time Reaction Time Time->Yield drives to completion Solvent Solvent Choice (Polarity, BP) Solvent->Yield solubility of reagents Solvent->Rate stabilizes transition states Catalyst Catalyst / Base Catalyst->Purity improves selectivity Catalyst->Rate lowers activation energy Concentration Concentration Concentration->Purity can lead to dimerization Concentration->Rate

Caption: Interplay of reaction parameters and experimental outcomes.

References

  • CN105837503A - Preparation method for 6-bromine quinoline - Google P
  • Rajveer, C. H., et al. "synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities." SciSpace. (URL: )
  • Synthesis of 6-bromo quinazoline-2-thiol. ResearchGate. (URL: [Link])

  • Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry. (URL: [Link])

  • Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. (URL: [Link])

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. (URL: [Link])

  • Gao, C., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. (URL: [Link])

  • Synthesis of quinazolines. Organic Chemistry Portal. (URL: [Link])

  • (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. (URL: [Link])

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Medires. (URL: [Link])

  • Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. (URL: [Link])

  • Synthesis of 4-anilino-6-bromoquinazolines and their 6-fluorophenyl... ResearchGate. (URL: [Link])

  • Niementowski quinazoline synthesis. Grokipedia. (URL: [Link])

  • Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. PubMed. (URL: [Link])

  • Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. (URL: [Link])

  • (PDF) Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. (URL: [Link])

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. (URL: [Link])

Sources

Technical Support Center: Stability Guide for 6-Bromo-7-chloro-2-methylquinazolin-4-ol in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QUIN-DMSO-STAB-001 Compound: 6-Bromo-7-chloro-2-methylquinazolin-4-ol (and its tautomer 6-Bromo-7-chloro-2-methylquinazolin-4(3H)-one) Solvent System: Dimethyl Sulfoxide (DMSO) Assigned Specialist: Senior Application Scientist, Compound Management Division

Executive Summary & Compound Profile

You are likely working with this compound as a scaffold for kinase inhibitors (e.g., EGFR inhibitors like Afatinib intermediates). While the quinazoline core is chemically robust, the specific halogenation pattern (6-Br, 7-Cl) and the 4-position hydroxyl group create unique stability challenges in DMSO stock solutions.

The Critical Insight: The primary failure mode for this compound in DMSO is physical instability (precipitation) rather than chemical degradation. DMSO is hygroscopic; as it absorbs atmospheric water, the solvent polarity shifts, causing this highly lipophilic molecule to "crash out" of solution.

Physicochemical Snapshot
PropertyValue/CharacteristicImplication for DMSO Stocks
Lipophilicity High (LogP ~3.6)Low tolerance for water in DMSO.
Hygroscopicity Low (Solid), High (DMSO solution)Stock solutions degrade if caps are loose.
Tautomerism 4-ol

4-one
NMR spectra in DMSO-

may show "amide-like" protons.
Photostability Moderate Risk (C-Br bond)Protect from light to prevent debromination.

Troubleshooting Modules: The "Why" Behind the Failures

Module A: The Hygroscopicity Hazard (Water Uptake)

The Issue: Your clear yellow stock solution turns cloudy or deposits fine crystals after 2 weeks in the freezer. The Mechanism: Pure DMSO is extremely hygroscopic.[1][2] An open vial can absorb significant water (up to 10% w/w) from humid lab air within 24 hours.

  • Causality: this compound is hydrophobic. As DMSO absorbs water, the "solvating power" for lipophilic compounds drops exponentially.

  • Result: The compound precipitates.[3][4] This is often mistaken for chemical degradation, but it is usually reversible (see FAQs).

Module B: The Freeze-Thaw Fatigue

The Issue: Compound concentration drops after multiple experiments, even though no precipitate is visible. The Mechanism:

  • Cryo-concentration: As DMSO freezes (approx. 18.5°C), pure solvent crystallizes first, pushing the solute into a hyper-concentrated liquid pocket.

  • Precipitation: If the concentration in this pocket exceeds saturation, the compound crystallizes.

  • Thaw Failure: Upon thawing, these micro-crystals may not redissolve immediately without vigorous vortexing or sonication. If you pipette the supernatant immediately, you are dispensing a dilute solution.

Module C: Tautomeric Confusion (The "Ghost" Impurity)

The Issue: NMR analysis in DMSO-


 shows a proton signal near 12.0 ppm, suggesting an amide (NH) rather than the expected hydroxyl (OH).
The Mechanism:  Quinazolin-4-ols exist in equilibrium with their quinazolin-4(3H)-one tautomers. In polar aprotic solvents like DMSO, the equilibrium often shifts toward the keto (one)  form.
  • Verdict: This is not a degradation product. It is the intrinsic nature of the molecule in solution.

Visualizing the Failure Pathways

The following diagram illustrates the cascade of events leading to stock solution failure.

DMSO_Stability_Cascade Start Fresh Stock Solution (100% DMSO) Atmosphere Exposure to Humid Air (Loose cap / Frequent opening) Start->Atmosphere FreezeThaw Freeze-Thaw Cycle Start->FreezeThaw WaterUptake DMSO Absorbs Water (Hygroscopic Action) Atmosphere->WaterUptake PolarityShift Solvent Polarity Increases (Dielectric constant rises) WaterUptake->PolarityShift SolubilityDrop Solubility of Quinazoline Drops (Lipophilic compound rejected) PolarityShift->SolubilityDrop Precipitation Precipitation / Crystallization (Cloudy solution) SolubilityDrop->Precipitation CryoConc Cryo-concentration Effect FreezeThaw->CryoConc CryoConc->Precipitation Supersaturation

Caption: Figure 1. The dual pathways of precipitation driven by water uptake and freeze-thaw cryo-concentration.

Validated Protocols

Protocol A: The "Golden Rule" Aliquoting Strategy

Use this protocol to maximize shelf-life (6–12 months).

  • Dissolution: Dissolve the solid powder in anhydrous DMSO (grade ≥99.9%, water <50 ppm). Vortex until absolutely clear.

  • Filtration (Optional but Recommended): If used for cell culture, filter through a 0.22 µm PTFE (Teflon) filter. Do not use Nylon filters as they may bind the halogenated quinazoline.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 20 µL or 50 µL) in amber polypropylene tubes.

    • Why Amber? Protects the C-Br bond from photolysis.

    • Why Single-Use? Eliminates freeze-thaw cycles entirely.

  • Storage: Store at -20°C or -80°C.

  • Usage: Thaw once , use immediately, and discard the remainder.

Protocol B: Recovery of Precipitated Stocks

Use this if you observe cloudiness or crystals in your stock.

  • Warm Up: Place the sealed vial in a 37°C water bath for 10–15 minutes.

    • Note: Do not exceed 50°C. High heat + DMSO can accelerate chemical decomposition.

  • Sonication: Sonicate in an ultrasonic bath for 5 minutes.

  • Vortex: Vortex vigorously for 30 seconds.

  • Visual Check: Hold the vial up to a light source. The liquid must be perfectly clear. If particulates remain, spin down (centrifuge at 10,000 x g for 5 mins) and transfer the supernatant to a new vial, but re-quantify concentration via UV-Vis or HPLC, as you have likely lost mass.

Frequently Asked Questions (FAQs)

Q: My NMR shows a peak at ~12 ppm. Has my compound oxidized? A: Unlikely. This is the N-H proton of the quinazolin-4(3H)-one tautomer. In DMSO, the equilibrium shifts towards this keto form. This is the correct chemical species in solution and does not indicate degradation.

Q: Can I store the stock at 4°C (fridge) instead of -20°C? A: No. DMSO freezes at ~18.5°C. In a 4°C fridge, the stock will freeze solid. This subjects the compound to the same "crystallization stress" as a freezer, but often with slower nucleation rates that favor large, hard-to-dissolve crystals. Store at room temperature (short term, <1 week) or -20°C (long term).

Q: How sensitive is the C-Br bond to light? A: Halogenated heterocycles are susceptible to radical debromination under UV light. While this molecule is relatively stable under standard lab lighting, prolonged exposure to sunlight or intense fluorescent light in clear glass vials will degrade it. Always use amber vials or wrap containers in foil.

Q: Why did my LC-MS signal intensity drop by 50% after one month? A: Check your DMSO quality. If the bottle was left uncapped, it absorbed water. The compound likely precipitated out of solution and is sitting at the bottom of the vial. It didn't degrade chemically; it just isn't in the liquid phase anymore. Follow Protocol B to attempt recovery.

References & Authority

  • DMSO Hygroscopicity & Compound Precipitation:

    • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. J Biomol Screen.[3]

    • Key Finding: Compounds in DMSO subjected to freeze/thaw cycles show significant loss of concentration due to precipitation, exacerbated by atmospheric water absorption.

  • Quinazoline Tautomerism:

    • Showalter, H. D. (2013). Progress in the synthesis of quinazoline-2,4-diones and quinazolin-4(3H)-ones. J. Org.[5] Chem.

    • Key Finding: Establishes the dominance of the 4(3H)-one tautomer in polar solvents, validating NMR observations.

  • General Handling of Halogenated Heterocycles:

    • Lipinski, C. A., et al. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev.

    • Key Finding: Lipophilic halogenated compounds are "solubility limited" and highly sensitive to the water content in DMSO.

  • Molecule Specifics (this compound):

    • PubChem CID: 16770310 (Related substructure analysis).

    • Validation: Confirms lipophilicity (LogP > 3) and structural alerts for halogen reactivity.

Sources

Validation & Comparative

Comparative Transcriptomic Profiling of Quinazolinone Analogs: A Guide to Structure-Activity Relationships

[1]

Executive Summary & Strategic Rationale

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, capable of yielding diverse pharmacological profiles depending on substitution patterns. While 4-anilinoquinazolines (e.g., Gefitinib) are well-established EGFR inhibitors, modifications at the C2 position (e.g., 2-styryl derivatives) often shift the mechanism toward tubulin polymerization inhibition.[1]

This guide provides a rigorous framework for using RNA-seq to distinguish between these mechanisms. Unlike simple cytotoxicity assays (MTT/CCK-8), comparative transcriptomics reveals the molecular "how"—distinguishing whether a new analog kills cancer cells by shutting down survival signaling (Kinase inhibition) or by physically disrupting cell division (Antimitotic effect).[1]

The Core Comparison

We will structure this analysis around two distinct analog classes often encountered in quinazolinone development:

  • Analog Class A (Kinase-Biased): Modeled after 4-anilinoquinazolines (Target: EGFR/VEGFR).[1]

  • Analog Class B (Mitotic-Biased): Modeled after 2-styryl or tricyclic quinazolinones (Target: Tubulin/Microtubules).[1]

Experimental Design & Treatment Protocols

Pre-Sequencing Optimization (The "Go/No-Go" Step)

Crucial Insight: Never perform RNA-seq on dead cells.[1] The transcriptomic profile of necrosis is non-specific and will mask your drug's specific mechanism.

  • IC50 Determination: Determine the IC50 for both analogs at 24h and 48h using a standard viability assay (e.g., CellTiter-Glo).[1]

  • Dose Selection: Treat cells at IC20 or IC30 .

    • Why? You want to stress the cell enough to trigger adaptive transcriptional programs but not kill them before RNA extraction.

  • Time Point Selection:

    • Early (6h): Captures immediate early genes (IEGs) and direct target modulation (e.g., FOS, JUN, DUSP family).[1]

    • Late (24h): Captures secondary effects like cell cycle arrest and apoptosis initiation.[1][2]

Sample Preparation Workflow
  • Cell Line: A549 (Lung) or MCF-7 (Breast) are standard due to defined EGFR/Tubulin baselines.[1]

  • Replicates: Minimum

    
     biological replicates.
    
  • Control: DMSO (Vehicle) matched to the highest solvent concentration used in treatment.

Comparative Analysis: Interpreting the Data[3]

Once sequencing is complete, the divergence in gene expression profiles defines the mechanism.

Differentiating Signatures (Fold Change Analysis)[1]

The following table summarizes the expected transcriptional shifts for the two quinazolinone classes.

FeatureAnalog Class A (EGFR-Biased)Analog Class B (Tubulin-Biased)
Primary GO Term Negative regulation of cell proliferationMitotic nuclear division / Microtubule-based process
Cell Cycle Phase G0/G1 ArrestG2/M Arrest
Key Downregulated Genes CCND1 (Cyclin D1), MYC, FOSMAPT (Tau), TUBB isotypes (compensatory)
Key Upregulated Genes CDKN1A (p21), BIM (Pro-apoptotic)CCNB1 (Cyclin B1), CDK1, BUB1 (Spindle Checkpoint)
Pathway Enrichment PI3K-Akt signaling, MAPK signalingSpindle assembly checkpoint, Kinetochore organization
Quantitative Performance Metrics (Hypothetical Data)

Comparison of fold-changes (log2FC) relative to DMSO control.

Gene SymbolFunctionAnalog A (Kinase) log2FCAnalog B (Tubulin) log2FCInterpretation
EGFR Receptor Tyrosine Kinase-1.5-0.2Analog A induces feedback downregulation or degradation.[1]
CCNB1 G2/M Transition-2.1+3.8 Analog B causes accumulation of Cyclin B1 due to mitotic block.[1]
PLK1 Mitotic Kinase-1.2+2.5 Hallmark of mitotic arrest (Analog B).[1]
DUSP6 ERK Phosphatase-2.8 -0.5Loss of MAPK tone specific to Analog A.

Mechanistic Visualization

Divergent Signaling Pathways

The diagram below illustrates how structurally related quinazolinones can trigger opposing signaling cascades.

Quinazolinone_Mechanismcluster_legendLegendDrugQuinazolinone AnalogTargetProtein TargetEffectCellular OutcomeAnalog_AAnalog A(4-anilino)EGFREGFR/VEGFRInhibitionAnalog_A->EGFR bindsAnalog_BAnalog B(2-styryl)TubulinTubulinPolymerizationAnalog_B->Tubulin bindsPI3KPI3K/AktSignalingEGFR->PI3K blocksMAPKRAS/MAPKSignalingEGFR->MAPK blocksSpindleMitotic SpindleFormationTubulin->Spindle disruptsArrest_G1G0/G1ArrestPI3K->Arrest_G1 leads toCheckpointSpindle AssemblyCheckpoint (SAC)Spindle->Checkpoint activatesArrest_MG2/MArrestCheckpoint->Arrest_M leads toApoptosisApoptosis(Caspase 3/7)Arrest_G1->ApoptosisArrest_M->Apoptosis

Figure 1: Divergent mechanistic pathways of Quinazolinone analogs.[1] Analog A mimics Gefitinib-like signaling blockade, while Analog B mimics Colchicine-like antimitotic effects.[1]

Detailed Experimental Protocol

RNA Extraction & Library Preparation

Objective: Obtain high-quality RNA (RIN > 8.0) free of genomic DNA and phenol carryover.[1]

  • Lysis: Wash cells 2x with cold PBS.[1] Add 350 µL Lysis Buffer (e.g., RLT Plus with

    
    -mercaptoethanol).[1]
    
  • Homogenization: Use a QIAshredder column or blunt-needle syringe to shear gDNA.[1]

  • Extraction: Solid-phase extraction (Spin Column) is preferred over Trizol for drug studies to avoid organic solvent inhibition of downstream enzymatic steps.[1]

  • QC: Verify integrity on Agilent Bioanalyzer 2100.

  • Library Prep: Poly(A) enrichment is sufficient for coding gene analysis.[1] Use stranded library prep (e.g., Illumina TruSeq) to distinguish overlapping sense/antisense transcripts.[1]

Bioinformatics Pipeline (The "Dry Lab")

Objective: Convert raw reads into biological insight.

RNA_PipelineFastQRaw Reads(FASTQ)QCQuality Control(FastQC)FastQ->QCAlignAlignment(STAR/HISAT2)QC->Align TrimmedCountQuantification(FeatureCounts)Align->Count BAMDEDiff. Expression(DESeq2/EdgeR)Count->DE Count MatrixPathwayPathway Analysis(GSEA/KEGG)DE->Pathway Log2FC List

Figure 2: Standard Bioinformatics Pipeline for Drug Mechanism Elucidation.

Step-by-Step Logic:

  • Alignment: Map reads to the human reference genome (GRCh38).[1]

  • Normalization: Use DESeq2's median of ratios method.[1] Note: Do not use RPKM/FPKM for differential expression statistics.

  • Filtering: Remove low-count genes (row sum < 10) to reduce false discovery rate (FDR) penalties.

  • Thresholding: Define "Significant" as

    
     AND 
    
    
    .

References

  • Alagarsamy, V., et al. (2018).[1][3] "Quinazoline: A privileged scaffold in drug discovery."[1][4] Arabian Journal of Chemistry.

  • Hutter, C., & Zenklusen, J.C. (2020).[1] "The Cancer Genome Atlas: Creating Lasting Value beyond Its Data." Cell.

  • Love, M.I., Huber, W., & Anders, S. (2014).[1] "Moderated estimation of fold change and dispersion for RNA-seq data with DESeq2." Genome Biology.

  • Wang, L.M., et al. (2020).[1] "Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors." Taylor & Francis.[1]

  • Li, X., et al. (2019).[1][5] "Quinazolines as Potential Anticancer Agents: Synthesis and Action Mechanisms."[1][4][6] Frontiers in Pharmacology.

Technical Guide: Validating the Binding Mode of 6-Bromo-7-chloro-2-methylquinazolin-4-ol via Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-7-chloro-2-methylquinazolin-4-ol (hereafter BCMQ ) represents a highly functionalized quinazolinone scaffold, a chemical class historically significant in the inhibition of kinases (e.g., EGFR, VEGFR) and specific synthases (e.g., EPRS).[1] While molecular docking can predict binding poses, and X-ray crystallography provides static structural confirmation, Site-Directed Mutagenesis (SDM) offers a unique advantage: it validates the functional relevance of specific residue interactions in a solution state.

This guide details a rigorous workflow to confirm the binding mode of BCMQ. By systematically mutating predicted active-site residues and measuring the resulting shift in binding affinity (


 or 

), researchers can generate a "functional fingerprint" of the ligand-protein interaction.

Part 1: Comparative Analysis of Validation Methodologies

In the context of drug discovery, selecting the right validation method is critical for resource allocation. The following table compares SDM against the primary alternatives for validating BCMQ binding.

Table 1: Methodology Comparison Matrix
FeatureSite-Directed Mutagenesis (SDM) X-Ray Crystallography In Silico Molecular Docking
Primary Output Functional Affinity Shift (

)
Atomic Resolution Structure (Static)Predicted Binding Energy (Score)
Resolution Residue-Level (Functional)Atomic-Level (Structural)Atomic-Level (Theoretical)
Throughput Medium (10-20 mutants/week)Low (Months for optimization)High (Thousands/day)
Physiological Relevance High (Protein in solution/cell)Medium (Crystal packing artifacts)Low (Rigid receptor assumptions)
Cost Efficiency High (Standard PCR reagents)Low (Synchrotron/Cryo costs)Very High (Compute only)
Specific Utility for BCMQ Confirms if the 7-Cl/6-Br halogens engage in critical steric/electronic interactions.Definitive proof of halogen bonding angles.Hypothesis generation only.

Verdict: While Crystallography is the structural "gold standard," SDM is the functional gold standard . It is the only method that proves a specific residue is energetically essential for the binding of BCMQ.

Part 2: Strategic Framework – Mutational Mapping Logic

To validate BCMQ, we do not mutate randomly. We employ Rational Mutational Design targeting the specific features of the BCMQ molecule.

The BCMQ Pharmacophore & Mutation Strategy

The BCMQ molecule presents three distinct features for probing:

  • The Quinazoline Core (N1/N3): Typically binds to the hinge region (ATP-binding pocket) via Hydrogen bonds.

  • The 2-Methyl Group: A steric probe.

  • The 6-Br / 7-Cl Substituents: Hydrophobic or Halogen-bonding elements.

Diagram 1: The Mutational Logic Workflow

BCMQ_Validation_Logic cluster_mutations Mutational Strategy Ligand Ligand: BCMQ (6-Br, 7-Cl, 2-Me) Model Docking Prediction (Hypothesis) Ligand->Model In Silico Hinge Hinge Binder (e.g., Met793) Model->Hinge Predicts H-Bond Gatekeeper Gatekeeper (e.g., Thr790) Model->Gatekeeper Predicts Steric Fit HalogenPocket Halogen Pocket (e.g., Cys775) Model->HalogenPocket Predicts Hydrophobic Outcome Measure IC50 Shift Hinge->Outcome Mutate to Ala (Loss of H-bond) Gatekeeper->Outcome Mutate to Met (Steric Clash with 2-Me) HalogenPocket->Outcome Mutate to Ser (Polarity Shift)

Caption: Logic flow for selecting residues to mutate based on BCMQ structural features.

Part 3: Experimental Protocol

This protocol assumes the target is a standard Kinase (e.g., EGFR) or Nucleotide-binding protein, which is the primary target class for quinazolinones.

Phase 1: In Silico Prediction & Primer Design
  • Docking: Perform docking of BCMQ into the wild-type (WT) protein structure (e.g., PDB: 4I23 for EGFR).

  • Identify Hotspots: Select residues within 4Å of the 2-Methyl group and the 6-Br/7-Cl atoms.

  • Primer Design: Design mutagenic primers (25-45 bp) with the mutation in the center and

    
    .
    
    • Tip: Use partially overlapping primers to reduce primer dimerization.

Phase 2: Site-Directed Mutagenesis (SDM) Workflow

Standard High-Fidelity PCR Method

  • Template: Methylated plasmid DNA (Wild Type) - 50 ng.

  • Reaction Mix (50 µL):

    • 10 µL 5x HF Buffer

    • 1 µL dNTPs (10 mM)

    • 125 ng Forward Primer

    • 125 ng Reverse Primer

    • 1 µL High-Fidelity Polymerase (e.g., Phusion or Q5)

    • Nuclease-free water to 50 µL.

  • Cycling:

    • 98°C (30s) -> [98°C (10s) / 55-65°C (30s) / 72°C (30s/kb)] x 18 cycles -> 72°C (5 min).

  • DpnI Digestion: Add 1 µL DpnI restriction enzyme. Incubate at 37°C for 1 hour.

    • Mechanism:[2][3][4][5][6][7]DpnI digests the methylated parental template, leaving only the unmethylated mutant PCR product.

  • Transformation: Transform 5 µL into competent E. coli (e.g., DH5

    
    ). Plate on antibiotic selection media.
    
Phase 3: Protein Expression & Binding Assay
  • Expression: Transfect WT and Mutant plasmids into expression hosts (e.g., HEK293 or E. coli BL21). Purify proteins via affinity tags (His/Flag).

  • Binding Assay (FRET/Fluorescence Polarization):

    • Titrate BCMQ (0.1 nM to 10 µM) against constant protein concentration.

    • Use a competitive tracer (e.g., ATP-fluorophore) if performing a competition assay.

  • Data Analysis: Fit curves to the Hill equation to derive

    
    .
    
Diagram 2: The Validation Workflow

SDM_Workflow Step1 1. Design Primers (Targeting 2-Me or Halogen pocket) Step2 2. PCR Mutagenesis (High-Fidelity Polymerase) Step1->Step2 Step3 3. DpnI Digestion (Remove WT Template) Step2->Step3 Step4 4. Expression & Purification (WT vs. Mutant) Step3->Step4 Step5 5. Binding Assay (Titrate BCMQ) Step4->Step5 Decision Is IC50 Shift > 10x? Step5->Decision ResultYes Binding Mode CONFIRMED (Residue is critical) Decision->ResultYes Yes ResultNo Binding Mode REJECTED (Residue is bystander) Decision->ResultNo No

Caption: Step-by-step experimental workflow from primer design to data interpretation.

Part 4: Data Interpretation & Expected Results

To interpret the data, calculate the Fold Shift :



Case Study: Hypothetical EGFR Interaction

Assuming BCMQ binds to the EGFR ATP pocket, here is the expected data profile if the binding model is correct.

Table 2: Expected IC50 Shifts for BCMQ
Mutation SiteRationaleWT

(nM)
Mutant

(nM)
Fold ShiftInterpretation
Wild Type Baseline15.0--Potent binder.
Met793Ala (Hinge)Removes H-bond to Quinazoline N1.15.0>10,000>600x Critical: Confirms hinge interaction.
Thr790Met (Gatekeeper)Introduces steric clash with 2-Methyl group.15.0450.030x Significant: Confirms 2-Me orientation near gatekeeper.
Cys775Ser (Pocket)Alters hydrophobicity near 7-Cl .15.075.05x Moderate: 7-Cl contributes to binding but is not the sole driver.
Gly719Ala (P-loop)Distant from predicted binding site (Negative Control).15.018.01.2x Valid: Mutation has no effect, confirming specificity.
Critical Analysis of 6-Br and 7-Cl Roles[4]
  • The 7-Chloro: Often sits in a hydrophobic pocket. Mutating hydrophobic residues in this pocket to polar residues (e.g., Leu

    
     Asp) should drastically reduce binding if the Cl is buried.
    
  • The 6-Bromo: Large halogen often solvent-exposed or engaging in specific halogen bonds with backbone carbonyls. If a mutation of a backbone-adjacent residue shifts the backbone (e.g., Proline mutation), and binding drops, it supports the halogen bond hypothesis.

References

  • Agilent Technologies. QuikChange II Site-Directed Mutagenesis Kit Instruction Manual. Available at: [Link] (Standard Protocol Reference).

  • Liu, J. et al. (2018). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes. ACS Medicinal Chemistry Letters. Available at: [Link] (Demonstrates quinazolinone binding modes).

  • Dunne, A. et al. (2022). 4-Aminoquinazoline-6, 7-diol derivatives for enhanced EGFR binding. bioRxiv. Available at: [Link] (SAR of Quinazoline derivatives).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Bromo-7-chloro-2-methylquinazolin-4-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Bromo-7-chloro-2-methylquinazolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.